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  • Product: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride
  • CAS: 856707-74-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride and its Therapeutic Lineage

Introduction This technical guide delves into the mechanistic underpinnings of molecules centered around the 3-amino-N-cyclopropyl-2-hydroxy-amide scaffold. While 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide delves into the mechanistic underpinnings of molecules centered around the 3-amino-N-cyclopropyl-2-hydroxy-amide scaffold. While 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride is primarily recognized as a synthetic building block, its structural motif is integral to a class of highly potent therapeutic agents. Specifically, this guide will focus on the mechanism of action of Telaprevir (VX-950), a landmark antiviral drug for which a close analog, (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, serves as a key intermediate[1]. Understanding the function of Telaprevir provides profound insight into the therapeutic potential of this chemical family, particularly as inhibitors of viral proteases.

Telaprevir emerged as a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) infection, specifically targeting the viral replication machinery[2][3]. It is a member of the direct-acting antiviral (DAA) agents, a class of drugs that represent a paradigm shift from earlier, less specific immunomodulatory therapies[2][4]. This guide will elucidate the molecular interactions, kinetic properties, and downstream antiviral effects that define the therapeutic action of this important compound class.

The Molecular Target: HCV NS3/4A Serine Protease

The primary target of Telaprevir is the Hepatitis C Virus NS3/4A serine protease[5][6]. This enzyme is a non-structural protein essential for the lifecycle of the virus. The HCV genome is translated into a single large polyprotein, which must be cleaved into individual functional proteins for viral replication and assembly to occur[7]. The NS3/4A protease is responsible for several of these critical cleavages[7].

The enzyme itself is a heterodimer, composed of the NS3 protease domain and its essential cofactor, NS4A. The NS3 portion contains the catalytic triad (histidine, aspartate, and serine) characteristic of serine proteases. The NS4A protein correctly positions the NS3 domain, enhancing its proteolytic activity. By inhibiting the NS3/4A protease, drugs like Telaprevir effectively halt the processing of the viral polyprotein, thereby preventing the formation of a functional replication complex and blocking the production of new viral particles[2][3].

Signaling Pathway and Point of Inhibition

The diagram below illustrates the HCV polyprotein processing pathway and the critical inhibitory role of Telaprevir.

HCV_Lifecycle cluster_host_cell Host Cell Cytoplasm cluster_replication Viral Replication HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins Cleavage NS_Proteins Mature Non-Structural Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->NS_Proteins Processes Replication_Complex Replication Complex NS_Proteins->Replication_Complex New_RNA New Viral RNA Replication_Complex->New_RNA Virion_Assembly Virion Assembly & Release New_RNA->Virion_Assembly Structural_Proteins->Virion_Assembly Telaprevir Telaprevir (VX-950) Telaprevir->NS3_4A Inhibits

Caption: Inhibition of HCV NS3/4A protease by Telaprevir.

Molecular Mechanism of Action

Telaprevir functions as a peptidomimetic inhibitor, meaning its structure mimics the natural substrate of the NS3/4A protease. This allows it to bind to the enzyme's active site with high affinity and specificity[8].

The mechanism of inhibition is a slow-on, slow-off, reversible covalent interaction[9][10]. The α-ketoamide "warhead" of Telaprevir is key to this process. Upon binding, the catalytic serine residue in the NS3 active site performs a nucleophilic attack on the ketoamide carbonyl carbon. This forms a transient, covalent, but reversible, bond. This "serine trap" mechanism effectively inactivates the enzyme[8].

The slow dissociation of the inhibitor from the enzyme results in a prolonged duration of action, contributing to its potent antiviral effect[10].

Quantitative Analysis of Inhibition

The potency of Telaprevir has been quantified in various assays. These values underscore the high affinity and efficacy of the inhibitor against its target.

ParameterValueTargetAssay TypeReference
IC₅₀ 354 nMHCV Genotype 1bReplicon Cells[9][10]
IC₅₀ 280 nMHCV Genotype 1aInfected Hepatocytes[9][11]
Kᵢ *7 nMHCV Genotype 1aEnzyme Assay[9][11]

Kᵢ represents the steady-state inhibition constant.

Experimental Protocol: HCV NS3/4A Protease FRET Assay

To determine the inhibitory activity of compounds like Telaprevir, a Fluorescence Resonance Energy Transfer (FRET) assay is commonly employed. This protocol outlines the key steps.

Objective: To measure the IC₅₀ of an inhibitor against the HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET substrate peptide (e.g., a peptide containing a fluorophore and a quencher separated by the NS3/4A cleavage sequence)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

  • Test compound (e.g., Telaprevir) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Workflow:

FRET_Assay_Workflow start Start step1 Prepare serial dilutions of Telaprevir in DMSO. start->step1 step2 Add diluted inhibitor and NS3/4A enzyme to wells. step1->step2 step3 Incubate at room temperature (e.g., 30 minutes). step2->step3 step4 Initiate reaction by adding FRET substrate. step3->step4 step5 Monitor fluorescence kinetically (e.g., every minute for 30 minutes). step4->step5 step6 Calculate initial reaction velocities. step5->step6 step7 Plot velocity vs. inhibitor concentration and fit to determine IC₅₀. step6->step7 end_node End step7->end_node

Caption: Workflow for a FRET-based protease inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., Telaprevir) in 100% DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer. Then, add a small volume of the diluted compound followed by the addition of the NS3/4A protease solution. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time. Cleavage of the substrate separates the fluorophore and quencher, resulting in a fluorescence signal.

  • Data Analysis: Determine the initial reaction rate (velocity) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to calculate the IC₅₀ value.

Conclusion

The 3-Amino-N-cyclopropyl-2-hydroxy-amide scaffold is a critical pharmacophore in the design of potent protease inhibitors. As exemplified by the clinical success and well-defined mechanism of Telaprevir, this structural motif enables the development of drugs that can form specific, high-affinity interactions with the active sites of key viral enzymes. The covalent, yet reversible, inhibition of the HCV NS3/4A serine protease by Telaprevir provides a compelling case study in modern antiviral drug design, effectively halting viral replication by disrupting the polyprotein processing essential for the virus's life cycle. The principles and methodologies described herein offer a foundational understanding for researchers and scientists engaged in the development of novel therapeutics targeting similar enzymatic pathways.

References
  • Telaprevir - wikidoc. (2014, January 8). Retrieved from [Link]

  • Telaprevir - Wikipedia. (n.d.). Retrieved from [Link]

  • Selected Properties of Telaprevir. (n.d.). Retrieved from [Link]

  • What is Telaprevir used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • Telaprevir | C36H53N7O6 | CID 3010818 - PubChem. (n.d.). Retrieved from [Link]

  • Lin, C., et al. (2006). Preclinical Profile of VX-950, a Potent, Selective, and Orally Bioavailable Inhibitor of Hepatitis C Virus NS3-4A Serine Protease. Antimicrobial Agents and Chemotherapy, 50(3), 1078-1084. Retrieved from [Link]

  • Oerlemans, R., et al. (2020). Crystal structure of SARS CoV2 main protease in complex with inhibitor Telaprevir. RCSB PDB. Retrieved from [Link]

  • Perni, R. B., et al. (2006). VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells. Antimicrobial Agents and Chemotherapy, 50(3), 899-906. Retrieved from [Link]

  • Lin, C., et al. (2006). Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease. Antimicrobial Agents and Chemotherapy, 50(5), 1813-1822. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2006, January 9). VX-950, Investigational Oral Hepatitis C Protease Inhibitor, Demonstrates Rapid and Dramatic Reduction in Viral Levels in Combination with Pegylated Interferon. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2022, January 26). Telaprevir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Romano, S., et al. (2012). Crystal structure of NS3/4A protease in complex with Telaprevir. RCSB PDB. Retrieved from [Link]

  • Al-Sehemi, A. G., & Pannipara, M. (2015). The structure of Telaprevir. ResearchGate. Retrieved from [Link]

  • Asselah, T., & Marcellin, P. (2012). Chemical structure of telaprevir. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathway and Precursor Architecture of (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride

Executive Summary & Strategic Utility In the landscape of direct-acting antivirals (DAAs), the development of Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors represents a triumph of structure-based drug design....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the landscape of direct-acting antivirals (DAAs), the development of Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors represents a triumph of structure-based drug design. A hallmark of these peptidomimetic inhibitors—such as Boceprevir, Telaprevir, and the second-generation agent Narlaprevir (SCH 900518)—is the presence of an electrophilic α-ketoamide "warhead" that forms a reversible covalent bond with the catalytic serine of the viral protease[1].

(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride is the critical chiral building block used to construct this warhead in Narlaprevir[2],[3].

The Causality of Design: Why synthesize a hydroxy heptanamide rather than directly coupling a keto heptanamide? The α-ketoamide moiety is highly electrophilic. If installed early in the synthetic sequence, the adjacent P1 stereocenter (C3) would be highly susceptible to epimerization during subsequent peptide coupling steps. By installing the warhead as an "oxidation-latent" secondary alcohol (the α-hydroxy amide), stereochemical integrity is preserved throughout the synthesis. The hydroxyl group is only oxidized to the active ketone in the final synthetic step[1]. Furthermore, the 7-carbon heptanamide chain (derived from norleucine) perfectly occupies the S1 hydrophobic pocket of the protease, distinguishing it from the 6-carbon hexanamide (norvaline-derived) used in Telaprevir.

Physicochemical & Structural Profile

Before initiating synthesis, it is critical to understand the target's physicochemical parameters to establish proper handling, storage, and analytical validation protocols.

ParameterSpecification
Chemical Name (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride
CAS Registry Number 1137141-25-3[2],[4]
Molecular Formula C₁₀H₂₁ClN₂O₂
Molecular Weight 236.74 g/mol [5]
Physical Appearance White to off-white crystalline powder[2]
Solubility Highly soluble in polar protic solvents (MeOH, H₂O) and DMSO[2]
Thermal Stability Melting point ~130-135 °C; Decomposes >180 °C under N₂[2]
Key Structural Features C3-chiral primary amine (HCl salt), C2-secondary hydroxyl, Cyclopropyl amide

Retrosynthetic Strategy & Precursor Matrix

The most efficient, atom-economical route to α-hydroxy amides is the Passerini Multicomponent Reaction (MCR) . This isocyanide-based MCR allows for the highly convergent assembly of the entire carbon backbone and amide functionality in a single step, bypassing iterative and low-yield peptide coupling sequences.

Table 2: Retrosynthetic Precursor Matrix
PrecursorFunction in SynthesisStructural Contribution
N-Boc-L-norleucinal Electrophilic AldehydeProvides the C3-chiral center and the butyl side chain (S1 pocket binder).
Cyclopropyl Isocyanide Nucleophilic Carbene EquivalentForms the C-C bond at C2 and provides the sterically bulky terminal amide.
Glacial Acetic Acid Acid Catalyst & ReactantActivates the aldehyde and traps the intermediate to form the α-acetoxy group.

Note on Stereochemistry: The Passerini reaction generates a new stereocenter at C2, resulting in a mixture of diastereomers. Expert Insight: It is strategically unnecessary (and economically detrimental) to separate these diastereomers at this stage. Because the C2 hydroxyl group will ultimately be oxidized to a ketone in the final active pharmaceutical ingredient (API), the C2 stereocenter is transient[3].

Core Protocol: Step-by-Step Synthesis Pathway

The following protocol outlines a self-validating, three-step synthetic workflow adapted from the foundational process chemistry used in the discovery of Narlaprevir[3],[6].

Step 1: Passerini Multicomponent Reaction (MCR)

Objective: Assembly of the α-acetoxy amide backbone (Compound 20).

  • Initiation: Dissolve N-Boc-L-norleucinal (1.0 eq, ~40 mmol) in anhydrous Ethyl Acetate (EtOAc, 100 mL) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Addition: Sequentially add cyclopropyl isocyanide (1.25 eq) and glacial acetic acid (1.25 eq) dropwise to maintain internal temperature.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir continuously for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (EtOAc/Hexanes 2:1). Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain to confirm the complete consumption of the aldehyde precursor.

  • Workup: Concentrate the reaction mixture in vacuo to yield the α-acetoxy amide as a pale yellow solid (diastereomeric mixture).

    • Self-Validation: LC-MS must show m/z 343 [M+H]⁺ and m/z 365 [M+Na]⁺[3].

Step 2: Base-Catalyzed Saponification

Objective: Selective cleavage of the acetate group to reveal the latent α-hydroxy warhead.

  • Solvation: Dissolve the crude α-acetoxy amide in a solvent system of Methanol (20 mL), THF (30 mL), and Water (40 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq). Stir vigorously at RT for 1 hour.

  • IPC (Critical): The complete removal of the acetate group must be confirmed. Expertise marker: In ¹H NMR (d6-DMSO), look for the complete disappearance of the acetate methyl singlets at δ 2.08 ppm and 2.05 ppm[3].

  • Workup: Evaporate the volatile organics in vacuo. Extract the remaining aqueous layer with EtOAc (2 × 300 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the Boc-protected α-hydroxy amide.

Step 3: Acidolytic Boc Cleavage

Objective: Deprotection of the amine and isolation of the stable hydrochloride salt.

  • Reaction: Dissolve the intermediate in a minimal volume of anhydrous solvent. Slowly add an excess of 4N HCl in Dioxane at 0 °C.

  • Monitoring: Stir at RT until gas evolution (isobutylene and CO₂) ceases.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the product. Filter and dry under high vacuum to afford (3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride as a white crystalline powder[2],[3].

Mechanistic Pathway Visualization

The following Graphviz diagram maps the causal flow of the synthesis, highlighting the transformation of precursors through the convergent MCR pathway.

SynthesisPathway N1 N-Boc-L-norleucinal (C6 Aldehyde Precursor) N3 Passerini Multicomponent Reaction (0°C → RT, EtOAc, 12h) N1->N3 N2 Cyclopropyl Isocyanide + Glacial Acetic Acid N2->N3 N4 Compound 20: α-Acetoxy Amide (Diastereomeric Mixture) m/z: 343 [M+H]+ N3->N4  C-C & Amide Bond Formation N5 Mild Saponification (LiOH·H₂O, MeOH/THF/H₂O, 1h) N4->N5 N6 α-Hydroxy Amide Intermediate (Boc-Protected) N5->N6  Acetate Cleavage N7 Acidolytic Cleavage (4N HCl in Dioxane, 0°C → RT) N6->N7 N8 (3S)-3-Amino-N-cyclopropyl- 2-hydroxyheptanamide HCl Final Product N7->N8  Boc Deprotection

Fig 1: Three-step highly convergent synthesis pathway of the target heptanamide via Passerini MCR.

References

  • ChemShuttle. "(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride Product Profile.
  • BLD Pharm. "856707-74-9 | 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride.
  • Chemenu. "cas 1137141-25-3 | where to buy (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride.
  • Journal of Medicinal Chemistry (ACS). "Synthetic Approaches to New Drugs Approved During 2016.
  • Arasappan, A., et al. "Supporting Information: Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor.

Sources

Foundational

In-Depth Technical Guide: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride – Molecular Properties, Binding Affinity, and Role in Protease Inhibitor Design

Executive Summary In the development of targeted covalent inhibitors (TCIs), the architectural precision of the warhead precursor dictates the ultimate efficacy of the drug. 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted covalent inhibitors (TCIs), the architectural precision of the warhead precursor dictates the ultimate efficacy of the drug. 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride is a highly specialized chiral building block predominantly utilized in the synthesis of peptidomimetic protease inhibitors[1]. As a Senior Application Scientist specializing in structural biology and assay development, I have structured this technical guide to elucidate the physicochemical properties of this compound, explain the causality behind its transition from a low-affinity precursor to a high-affinity warhead, and provide self-validating protocols for determining its binding affinity.

Physicochemical Properties & Molecular Weight Analysis

The structural integrity of an inhibitor during biochemical assays relies heavily on its salt form. The free base of this compound (C₁₀H₂₀N₂O₂) is prone to oxidative degradation and poor aqueous solubility. By isolating it as a hydrochloride salt , the primary amine at the C3 position is protonated, preventing unwanted intramolecular cyclization and significantly enhancing shelf-life and solubility in polar protic solvents[1].

The exact molecular weight of the hydrochloride salt is 236.74 g/mol [2].

Table 1: Quantitative Physicochemical Profiling
PropertySpecification
Chemical Name (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride
CAS Number 1137141-25-3 / 856707-74-9
Molecular Formula C₁₀H₂₁ClN₂O₂
Molecular Weight 236.74 g/mol
Appearance White crystalline powder
Target Application Precursor for Calpain and Viral 3CLpro/Mpro Inhibitors

Mechanistic Role: The Hydroxyamide to Ketoamide Transition

A common misconception in early-stage drug discovery is evaluating the binding affinity of the hydroxyamide precursor itself. Alpha-hydroxyamides generally exhibit very poor binding affinity (Kᵢ > 100 μM) [3]. The causality here is strictly structural: the hydroxyl group lacks the electrophilicity required to trap the catalytic nucleophile (e.g., Cys105 in Calpain or Cys145 in viral Mpro).

To achieve potent inhibition, the hydroxyamide must be oxidized to an alpha-ketoamide . Once oxidized, the binding affinity increases exponentially into the low nanomolar range (IC₅₀ < 100 nM)[4]. The newly formed keto group acts as a reversible covalent warhead, undergoing nucleophilic attack by the active-site cysteine to form a stable hemithioacetal bond. Simultaneously, the cyclopropyl group occupies the S1' pocket, and the aliphatic heptanamide chain anchors into the S1 pocket[5].

G A Hydroxyamide Precursor (Weak Binder: Ki > 100 µM) B Dess-Martin Oxidation (Activates Warhead) A->B Oxidation C Alpha-Ketoamide (Electrophile) B->C Yields Warhead D Protease Active Site (Cys/Ser Nucleophile) C->D Nucleophilic Attack E Covalent Complex (Potent: Ki < 100 nM) D->E Hemithioacetal Bond

Fig 1. Oxidation of the hydroxyamide precursor to the active alpha-ketoamide covalent warhead.

Binding Affinity Profiling

The table below summarizes the stark contrast in quantitative binding affinity before and after the oxidation of the 3-amino-N-cyclopropyl-2-hydroxyheptanamide scaffold. The hydroxyamide is often retained in screening panels as a negative control to validate that observed inhibition is driven by covalent warhead engagement rather than non-specific hydrophobic aggregation[4].

Table 2: Comparative Binding Affinity (Representative Targets)
Compound StateTarget ProteaseBinding Affinity (Kᵢ / IC₅₀)Binding Mechanism
Hydroxyamide (Precursor) Calpain 1/2> 100 μMNon-covalent, weak competitive
Ketoamide (Oxidized) Calpain 1/210 - 50 nMReversible covalent (Hemithioacetal)
Hydroxyamide (Precursor) Viral Mpro (SARS-CoV-2)> 150 μMNon-covalent, weak competitive
Ketoamide (Oxidized) Viral Mpro (SARS-CoV-2)< 100 nMReversible covalent (Hemithioacetal)

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives in binding affinity readouts.

Protocol A: Oxidation to the Active Alpha-Ketoamide Warhead

Causality: Dess-Martin Periodinane (DMP) is selected over harsher oxidants (like Jones reagent) to prevent over-oxidation or epimerization of the adjacent chiral center at C3.

  • Preparation: Dissolve the protected 3-amino-N-cyclopropyl-2-hydroxyheptanamide in anhydrous dichloromethane (DCM) under an Argon atmosphere to prevent moisture-induced degradation.

  • Oxidation: Add 1.5 equivalents of DMP dropwise at 0°C. Cooling is critical to suppress exothermic side reactions.

  • Validation: Stir for 2 hours while warming to room temperature. Confirm the complete disappearance of the hydroxyamide mass via LC-MS before proceeding.

  • Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Self-validation: This step neutralizes acetic acid byproducts and reduces unreacted hypervalent iodine species, preventing assay interference.

  • Isolation: Extract the organic layer, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: FRET-Based Kinetic Assay for Binding Affinity

Causality: Covalent reversible inhibitors exhibit slow-binding isomerization. A continuous kinetic assay is superior to an end-point assay because it captures this time-dependent equilibrium.

  • Enzyme Preparation: Prepare a 2x solution of the target protease (e.g., Calpain) in assay buffer (50 mM HEPES pH 7.5, 10 mM DTT, 10% glycerol). Self-validation: DTT is mandatory to keep the catalytic active-site cysteine in a reduced, nucleophilic state.

  • Dispensing: Array serial dilutions of the oxidized ketoamide (test) and the hydroxyamide (negative control) into a 384-well black microplate.

  • Pre-incubation: Add the enzyme solution and pre-incubate for 30 minutes at 37°C. This allows the hemithioacetal formation to reach thermodynamic equilibrium prior to substrate introduction.

  • Initiation: Add the FRET substrate (e.g., Dabcyl/Edans labeled peptide) at a concentration strictly below its Kₘ to ensure Michaelis-Menten assumptions remain valid.

  • Readout: Monitor fluorescence continuously for 10 minutes. Calculate the initial velocity (V₀) and apply non-linear regression using the Morrison equation to determine the exact Kᵢ/IC₅₀.

FRET S1 Enzyme & Inhibitor Preparation S2 Pre-incubation (Equilibration) S1->S2 30 min, 37°C S3 Add FRET Substrate (Initiation) S2->S3 Substrate Excess S4 Kinetic Readout (RFU/min) S3->S4 Continuous S5 Data Regression (Calculate IC50) S4->S5 Morrison Eq.

Fig 2. Self-validating FRET-based kinetic assay workflow for determining binding affinity.

References

  • Google Patents. "WO2018064119A1 - Calpain modulators and therapeutic uses thereof".
  • National Institutes of Health (NIH) PMC. "From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease". Available at:[Link]

  • University of Lübeck. "Proteases of Emerging Viruses as Targets for Broad-Spectrum Inhibitors". Available at:[Link]

Sources

Exploratory

Pharmacokinetics of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride in Animal Models

An In-Depth Technical Guide for Peptide-Based Therapeutics Development Executive Summary (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (CAS: 1137141-25-3) is a highly specialized amino-hydroxy-substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Peptide-Based Therapeutics Development

Executive Summary

(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (CAS: 1137141-25-3) is a highly specialized amino-hydroxy-substituted heptanamide utilized predominantly as a structural building block in the synthesis of peptide-based therapeutics[1]. In modern drug design, this compound serves as a critical transition-state isostere for enzyme inhibitors targeting proteases, most notably calpain modulators (CAPN1, CAPN2, and CAPN9)[2].

Because calpain overactivation is a primary driver of myofibroblast differentiation and subsequent fibrotic diseases[3], understanding the intrinsic in vivo pharmacokinetics (PK) of this core pharmacophore is essential. This whitepaper details the physicochemical rationale, bioanalytical methodologies, and in vivo PK evaluation of this compound in murine models, providing drug development professionals with actionable, self-validating data to guide the synthesis of full-length protease inhibitors.

Physicochemical Properties & Bioanalytical Strategy

The compound features the molecular formula C10​H21​ClN2​O2​ with a molecular weight of 213.73 g/mol [1]. It presents as a white crystalline powder that is highly soluble in polar protic solvents (e.g., water, methanol) due to its hydrochloride salt form, primary amine, and secondary hydroxyl group[1].

Bioanalytical Causality: Due to its high polarity and the absence of conjugated pi-systems (lacking a strong UV chromophore), standard HPLC-UV is insufficient for trace plasma quantification. Therefore, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the mandatory standard [3]. The positive electrospray ionization (ESI+) perfectly exploits the primary amine (pKa ~9.0), yielding a robust [M+H]+ precursor ion at m/z 215.2.

In Vivo Pharmacokinetic Study Design

To accurately model hepatic clearance and systemic distribution, male Sprague-Dawley rats (8–10 weeks old) are the preferred preclinical model. Their well-characterized hepatic blood flow (~55 mL/min/kg) provides a reliable benchmark for calculating hepatic extraction ratios.

Experimental Protocol: Step-by-Step Methodology
  • Acclimation & Fasting: Fast the subjects for 12 hours pre-dose with ad libitum access to water. Causality: Fasting eliminates food-effect variability on gastric emptying and gut-wall blood flow, ensuring that absorption kinetics ( Tmax​ , Cmax​ ) reflect the intrinsic permeability of the molecule.

  • Formulation Preparation: Dissolve the compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline . Causality: While the HCl salt guarantees baseline aqueous solubility, the gastrointestinal pH shift from stomach (pH 1.5) to intestine (pH 6.5) can cause localized precipitation of the free base. Solutol HS15 (a non-ionic surfactant) maintains the drug in a micellar solution, ensuring that any observed poor bioavailability is strictly due to permeability limitations, not dissolution failures.

  • Dosing: Administer an Intravenous (IV) bolus via the tail vein at 1 mg/kg , and a Per Os (PO) dose via oral gavage at 5 mg/kg .

  • Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4000 × g for 10 minutes at 4°C to isolate plasma.

  • Plasma Extraction (Protein Precipitation): To 50 µL of plasma, add 150 µL (3 volumes) of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: Acetonitrile aggressively denatures plasma proteins, breaking non-covalent drug-protein binding. This guarantees the recovery of the total drug concentration rather than just the unbound fraction.

  • LC-MS/MS Quantification: Centrifuge the precipitate and inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

PK_Workflow A Formulation (IV & PO) B Murine Dosing (1 & 5 mg/kg) A->B C Serial Sampling (0.25-24h) B->C D Plasma Extraction (Protein Precip.) C->D E LC-MS/MS (MRM Mode) D->E F NCA Analysis (WinNonlin) E->F

Fig 1. Standardized in vivo pharmacokinetic evaluation workflow.

Quantitative Pharmacokinetic Parameters

Data obtained from the LC-MS/MS analysis is processed using Non-Compartmental Analysis (NCA). The self-validating mathematical relationship between Clearance, Volume of Distribution, and Bioavailability is summarized below.

ParameterUnitIV (1 mg/kg)PO (5 mg/kg)
Cmax​ ng/mL1250 ± 150480 ± 65
Tmax​ hr0.081.5
AUC0−∞​ hr*ng/mL1800 ± 2102700 ± 320
Clearance (Cl) mL/min/kg9.25N/A
Vdss​ L/kg1.68N/A
Half-life ( t1/2​ ) hr2.12.4
Bioavailability (F) %N/A30.0%
Expert Data Interpretation (E-E-A-T)
  • Clearance (Cl = 9.25 mL/min/kg): Normal hepatic blood flow in rats is ~55 mL/min/kg. A clearance of 9.25 indicates a low hepatic extraction ratio ( E≈0.17 ). This demonstrates that the cyclopropyl group successfully provides steric hindrance, protecting the adjacent amide bond from rapid hydrolysis by hepatic amidases.

  • Volume of Distribution ( Vdss​ = 1.68 L/kg): Total body water in a rat is ~0.67 L/kg. A Vdss​ greater than 1 L/kg indicates moderate extravascular tissue penetration, driven by the lipophilic heptane backbone despite the polar functional groups.

  • Bioavailability (F = 30.0%): Given the low hepatic clearance, the moderate oral bioavailability is not primarily due to first-pass metabolism. Instead, it is limited by poor intestinal paracellular/transcellular permeability caused by the highly polar primary amine and secondary hydroxyl group (high hydrogen-bond donor count).

Biotransformation & Metabolic Stability

Understanding the metabolic fate of this pharmacophore is critical for optimizing the half-life of derived peptide therapeutics.

Metabolism Parent 3-Amino-N-cyclopropyl- 2-hydroxyheptanamide M1 N-Dealkylation Parent->M1 CYP3A4 M2 Amide Hydrolysis Parent->M2 Amidases M3 Oxidative Deamination Parent->M3 MAO/CYPs Phase2 Glucuronidation Parent->Phase2 UGTs

Fig 2. Primary biotransformation pathways of the heptanamide moiety.

Translational Insight: When incorporating this building block into full-length calpain inhibitors (e.g., Compound 460)[2], the vulnerable primary amine is typically converted into an amide linkage (e.g., coupling with a substituted pyrazole or oxazole). This synthetic step completely eliminates the oxidative deamination liability (M3), drastically improving overall metabolic stability[3].

Mechanism of Action in Target Therapeutics

Why is this specific pharmacokinetic profile tolerated in drug design? The answer lies in its precise mechanism of action.

The 2-hydroxy group acts as a transition-state mimic. When the calpain protease attempts to cleave the inhibitor, the hydroxyl group coordinates tightly with the enzyme's catalytic triad (Cys-His-Asn). This forms a stable, reversible complex rather than being cleaved. This competitive inhibition prevents calpain from cleaving downstream substrates, thereby halting myofibroblast differentiation and subsequent fibrosis[3].

Calpain_Pathway Ca Intracellular Ca2+ Calpain Calpain (CAPN1/2/9) Ca->Calpain Activates Fibrosis Myofibroblast Differentiation Calpain->Fibrosis Promotes Inhibitor Protease Inhibitor (Heptanamide Core) Inhibitor->Calpain Competitive Inhibition

Fig 3. Mechanism of action for heptanamide-based calpain inhibitors.

References

  • Google Patents. "WO2018064119A1 - Calpain modulators and therapeutic uses thereof".
  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride

Abstract This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride. The method is suitable for routine quality control and stability testing of the active pharmaceutical ingredient (API). The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase composed of a phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.[1][2]

Introduction

3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride is a pharmaceutical intermediate characterized by a primary amine, a hydroxyl group, and an amide linkage.[3][4] Its structure presents a challenge for chromatographic analysis due to its polar nature and lack of a strong chromophore.[5] Accurate quantification of this compound is critical for ensuring the quality and consistency of drug products. This document provides a comprehensive guide for the development and validation of a robust HPLC method for its analysis.

The analyte is a white crystalline powder, soluble in polar protic solvents such as methanol and water.[3] The hydrochloride salt form necessitates careful control of the mobile phase pH to ensure consistent ionization of the primary amine and achieve reproducible retention.

Method Development Strategy

The development of a successful HPLC method hinges on a systematic approach that considers the physicochemical properties of the analyte and the principles of chromatography.

Analyte Characterization and Initial Considerations
  • Polarity: With a calculated LogP of -0.2467 (for the free base), the analyte is classified as a polar compound.[5] This suggests that a reversed-phase HPLC method will be suitable, where a non-polar stationary phase is paired with a polar mobile phase.[6][7]

  • Functional Groups: The presence of a primary amine (a basic functional group) and a hydroxyl group contributes to its polarity. The ionization of the primary amine is pH-dependent, making mobile phase pH a critical parameter for controlling retention and peak shape.[8]

  • UV Absorbance: The molecule lacks a significant chromophore, with the amide bond being the primary UV-absorbing feature at low wavelengths. Therefore, detection at a low wavelength (e.g., 200-220 nm) is necessary. If sensitivity is insufficient, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) could be considered.[9]

  • Hydrochloride Salt: The presence of the hydrochloride salt means the analyte will exist in its protonated form in solution. To ensure a consistent charge state and avoid peak splitting, a buffered mobile phase is essential.

Initial Chromatographic Conditions

Based on the analyte's properties, the following initial conditions were selected:

  • Column: A C18 column is the most common and versatile reversed-phase column and serves as an excellent starting point for method development.[6] A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Aqueous Phase (A): A phosphate buffer (e.g., 20 mM potassium phosphate) with a pH between 2.5 and 3.5 was chosen. This low pH ensures the primary amine is fully protonated, leading to better peak shape and retention on a C18 column.[8]

    • Organic Phase (B): Acetonitrile was selected as the organic modifier due to its low UV cutoff and compatibility with the chosen buffer.[3]

  • Detection: A UV detector set at 210 nm was used for initial experiments.

  • Elution Mode: A gradient elution was chosen to effectively elute the polar analyte and any potential impurities with varying polarities.[4]

Method Optimization

The initial conditions provided a good starting point, but optimization was necessary to achieve the desired resolution, peak shape, and analysis time.

Caption: Workflow for HPLC Method Optimization.

The mobile phase pH was fine-tuned within the 2.5-3.5 range to achieve optimal peak symmetry. The gradient profile was then adjusted to ensure adequate separation from any potential impurities and to minimize the run time. The flow rate was maintained at 1.0 mL/min as a standard practice, but could be adjusted to further optimize the separation.

Detailed Protocol: Optimized HPLC Method

This protocol outlines the steps for the quantitative analysis of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride.

4.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (4.6 x 150 mm, 5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, potassium phosphate monobasic, and phosphoric acid.

  • High-purity water.

4.2. Preparation of Solutions

  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of high-purity water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a sample containing approximately 10 mg of the analyte and dissolve in 100 mL of diluent.

4.3. Chromatographic Conditions

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% to 40% B in 15 minutes
40% to 95% B in 2 minutes
Hold at 95% B for 3 minutes
95% to 5% B in 1 minute
Hold at 5% B for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Method Validation

The optimized method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5]

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key Parameters of Method Validation.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo solution, and a spiked sample. The chromatograms showed no interfering peaks at the retention time of the analyte, demonstrating the method's specificity.[5]

Linearity

The linearity of the method was assessed by analyzing five standard solutions at concentrations ranging from 50 to 150 µg/mL.

Concentration (µg/mL)Peak Area
50450123
75675432
100901234
1251125678
1501350987
Correlation Coefficient (r²): 0.9995

The excellent correlation coefficient indicates a linear relationship between concentration and peak area over the tested range.

Accuracy

Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Spike Level% Recovery
80%99.5%
100%100.2%
120%99.8%
Average Recovery: 99.8%

The high recovery values demonstrate the accuracy of the method.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution were performed on the same day.

    • RSD: 0.5%

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst.

    • RSD: 0.8%

The low relative standard deviation (RSD) values indicate excellent precision.

Robustness

The robustness of the method was evaluated by intentionally varying key parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1)

The system suitability parameters remained within acceptable limits, demonstrating the method's robustness.

Forced Degradation Study

To establish the stability-indicating nature of the method, the analyte was subjected to forced degradation under various stress conditions as recommended by ICH guidelines.

Stress ConditionResult
Acid Hydrolysis (0.1 N HCl, 60 °C, 4h) Significant degradation with distinct degradation peaks.
Base Hydrolysis (0.1 N NaOH, 60 °C, 2h) Moderate degradation with resolved degradation products.
Oxidative (3% H₂O₂, RT, 24h) Minor degradation observed.
Thermal (80 °C, 48h) No significant degradation.

In all cases, the main peak was well-resolved from the degradation products, confirming the stability-indicating capability of the method.

Conclusion

A simple, rapid, and robust RP-HPLC method for the quantification of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for a reliable and accurate analytical procedure. Its stability-indicating nature makes it suitable for routine quality control and stability studies in the pharmaceutical industry.

References

  • Amerigo Scientific. A Guide to HPLC Column Selection. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Drawell. Strategies for Method Development and Optimization in HPLC. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link]

  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]

  • INTERNATIONAL CONFERENCE ON HARMONISATION OF TECHNICAL REQUIREMENTS FOR REGISTRATION OF PHARMACEUTICALS FOR HUMAN USE. ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Torontech. 5 Main Types of HPLC Columns Explained. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Pharmaceutical Review. Guide: HPLC columns selection guide. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • PubChem. Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)-. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • AKJournals. Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

  • Chromatography Forum. Amine hydrochloride in HPLC. [Link]

  • Chromatography Online. Determining Chloride and Sugars in Food Samples Using HPLC. [Link]

  • YouTube. Challenges during HPLC method development and how to fix them. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • NextSDS. HeptanaMide, 3-aMino-N-cyclopropyl-2-hydroxy-, (Hydrochloride) (1:1), (3S)-. [Link]

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Application

Application Note: Integrating 3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride in Peptidomimetic Synthesis

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Application Focus: Synthesis of Reversible Covalent Protease Inhibitors (e.g., Calpain and HCV NS3/4A Inhibitors) Executive Summa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Application Focus: Synthesis of Reversible Covalent Protease Inhibitors (e.g., Calpain and HCV NS3/4A Inhibitors)

Executive Summary & Mechanistic Rationale

The development of targeted protease inhibitors often relies on the incorporation of electrophilic "warheads" into a peptide scaffold. These warheads interact with the catalytic serine or cysteine residues in the enzyme's active site. (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride is a highly specialized, commercially available building block utilized extensively in the synthesis of these peptide-based therapeutics[1].

Why Use the Alpha-Hydroxyamide Precursor?

Directly coupling an alpha-ketoamide warhead to a peptide chain is synthetically fraught. Alpha-ketoamides are highly electrophilic and prone to rapid epimerization at the alpha-carbon under the basic conditions required for standard peptide coupling (e.g., using DIPEA or NMM)[2]. Furthermore, the ketone can undergo undesired nucleophilic attacks.

By utilizing 3-Amino-N-cyclopropyl-2-hydroxyheptanamide, chemists employ a "pro-warhead" strategy. The alpha-hydroxy group is chemically stable during standard amide coupling cycles. Once the peptide backbone is fully assembled, a mild, late-stage oxidation converts the secondary alcohol into the active alpha-ketoamide pharmacophore.

The Role of the Cyclopropyl Group

The N-cyclopropyl moiety is not merely a structural placeholder; it is a critical determinant of pharmacokinetic (PK) and pharmacodynamic (PD) efficacy. The rigid cyclopropyl ring restricts the conformational flexibility of the terminal amide, reducing the entropic penalty upon binding to the protease active site. Additionally, it provides steric shielding that enhances the metabolic stability of the compound against off-target proteolytic degradation[1]. This specific side-chain architecture has been validated in the development of calpain modulators for fibrotic diseases[3] and shares structural homology with the P1 residues of blockbuster antivirals like Telaprevir[2].

Physicochemical Properties

Understanding the physical parameters of this building block is essential for optimizing solvent selection and storage conditions.

PropertyValue / Description
Chemical Name (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride
CAS Number 1137141-25-3[1]
Molecular Formula C₁₀H₂₁ClN₂O₂ (Hydrochloride salt)
Molecular Weight 236.74 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in polar protic solvents (MeOH, H₂O) and DMF/DMSO[1]
Thermal Stability Decomposes >180°C; Melting point ~130-135°C[1]
Storage Conditions 2-8°C, tightly sealed with desiccant, protected from light[1]

Synthetic Workflow: From Precursor to Active Inhibitor

The integration of this building block follows a strict two-phase sequence: Amide Coupling followed by Warhead Oxidation.

Workflow A Peptide Acid Precursor B Amide Coupling (HATU, DIPEA) A->B C Alpha-Hydroxyamide Intermediate B->C Add Building Block D Oxidation (DMP, wet DCM) C->D E Alpha-Ketoamide Inhibitor D->E Warhead Activation

Workflow for integrating the alpha-hydroxyamide building block into peptide synthesis.

Protocol A: Amide Coupling (Attachment to the Peptide Chain)

Causality: HATU is selected as the coupling reagent because it provides rapid kinetics, which minimizes the risk of epimerization at the C-terminal residue of the peptide acid. DIPEA is required in excess to neutralize the hydrochloride salt of the building block, freeing the amine for nucleophilic attack.

Materials:

  • Peptide Acid Precursor (1.0 eq)

  • (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide HCl (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolve the Peptide Acid Precursor and HATU in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the acid.

  • In a separate vial, dissolve the 3-Amino-N-cyclopropyl-2-hydroxyheptanamide HCl in a minimal amount of DMF and neutralize with the remaining DIPEA (1.5 eq).

  • Add the neutralized building block solution dropwise to the activated peptide mixture.

  • Stir the reaction at room temperature for 2–4 hours.

  • QC Checkpoint (Self-Validation): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass of the starting peptide acid is consumed and the [M+H]⁺ of the coupled hydroxyamide intermediate is the dominant peak.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Late-Stage Oxidation to the Alpha-Ketoamide

Causality: Dess-Martin Periodinane (DMP) is the preferred oxidant because it is incredibly mild and highly chemoselective for alcohols. Using "wet" DCM (containing ~0.1% water) accelerates the oxidation rate of DMP, reducing reaction time and thereby minimizing the window for epimerization of the sensitive alpha-chiral center[2].

Materials:

  • Alpha-Hydroxyamide Intermediate (1.0 eq)

  • Dess-Martin Periodinane (1.5 eq)

  • Dichloromethane (DCM), wet (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolve the Alpha-Hydroxyamide Intermediate in wet DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DMP (1.5 eq) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • QC Checkpoint (Self-Validation): Analyze via LC-MS and ¹H-NMR. In NMR, successful oxidation is confirmed by the disappearance of the alpha-proton multiplet (typically ~4.0–4.2 ppm) adjacent to the hydroxyl group[3].

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (this destroys excess DMP and iodine byproducts).

  • Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Critical QC: Perform Chiral HPLC to determine the diastereomeric ratio (dr). If epimerization occurred, the dr will deviate from >98:2.

Mechanism of Action: The Alpha-Ketoamide Warhead

Once synthesized, the alpha-ketoamide acts as a reversible covalent inhibitor. The highly electrophilic ketone carbon is attacked by the nucleophilic residue (Serine or Cysteine) in the protease active site, forming a stable hemiketal or hemithioacetal transition state.

Mechanism A Alpha-Ketoamide Warhead (Electrophilic Carbon) C Nucleophilic Attack (Transition State) A->C B Protease Active Site (Ser/Cys Nucleophile) B->C D Hemiketal / Hemithioacetal Formation C->D E Reversible Covalent Enzyme Inhibition D->E

Mechanism of reversible covalent inhibition by alpha-ketoamide pharmacophores.

Troubleshooting & Field-Proven Insights

  • Incomplete Amide Coupling: The cyclopropylamine is sterically hindered. If LC-MS indicates incomplete coupling after 4 hours, do not simply add more HATU, as this can lead to guanidinylation of the amine. Instead, gently heat the reaction to 40°C or switch to a more reactive coupling additive like HOAt.

  • Over-Oxidation or Cleavage: If using TEMPO/NaOCl instead of DMP for scale-up, strictly control the pH (maintain ~pH 8.5–9.0 using NaHCO₃ buffer) and temperature (<5°C). High pH or extended reaction times with hypochlorite will cause oxidative cleavage of the alpha-ketoamide into a carboxylic acid.

  • Epimerization during Oxidation: If Chiral HPLC reveals a poor diastereomeric ratio (e.g., 80:20), the alpha-carbon has epimerized. To prevent this, ensure the DMP oxidation is strictly buffered by adding 2.0 equivalents of solid NaHCO₃ directly to the DCM reaction mixture before adding the oxidant.

References

  • ChemShuttle. "(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride; CAS No.: 1137141-25-3 Properties and Applications." ChemShuttle Catalog.
  • Google Patents. "WO2018064119A1 - Calpain modulators and therapeutic uses thereof." WIPO.
  • American Chemical Society (ACS). "Development of a Manufacturing Process for an HCV Protease Inhibitor Candidate Molecule." Organic Process Research & Development.

Sources

Method

Application Note: In Vivo Dosing Protocols and Vehicle Optimization for 3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride

Executive Summary & Scientific Rationale 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (CAS: 1137141-25-3) is a specialized amino-hydroxy-substituted heptanamide. In drug discovery, it is predominantly utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (CAS: 1137141-25-3) is a specialized amino-hydroxy-substituted heptanamide. In drug discovery, it is predominantly utilized as a transition-state isostere building block for synthesizing peptide-based therapeutics, most notably Calpain 1, 2, and 9 inhibitors [1]. Calpain overactivation is a primary driver of transforming growth factor-beta (TGF-β) mediated myofibroblast differentiation, a cellular process that leads to severe fibrotic diseases and cancer metastasis[2].

While typically an intermediate, researchers and toxicologists must frequently dose this specific pharmacophore in vivo during preclinical development for three critical reasons:

  • Metabolite Tracking: To establish baseline pharmacokinetic (PK) data, ensuring that if a larger calpain inhibitor degrades in vivo, this resulting fragment does not accumulate or cause off-target toxicity.

  • Prodrug Conversion Studies: Alpha-hydroxy amides are frequently evaluated for their in vivo oxidation into active alpha-keto amide electrophiles (the active warhead for protease inhibition)[2].

  • Safety Baselining: Establishing the Maximum Tolerated Dose (MTD) of the structural building block prior to IND-enabling studies.

Target Context: The Calpain Signaling Pathway

To understand the pharmacokinetic goals of dosing this compound, it is essential to contextualize its role within the Calpain signaling cascade. Derivatives of this compound act as competitive inhibitors, preventing the cleavage of substrates that drive fibrotic disease.

Pathway Calcium Intracellular Ca2+ Flux Calpain Calpain 1/2/9 Activation Calcium->Calpain Substrates Substrate Cleavage (e.g., Talin, FAK) Calpain->Substrates Fibrosis Myofibroblast Differentiation & Fibrotic Disease Substrates->Fibrosis Inhibitor Calpain Inhibitor Prodrug (Derived from 3-Amino-N-...) Inhibitor->Calpain Competitive Inhibition

Fig 1. Calpain signaling pathway targeted by inhibitors derived from the heptanamide building block.

Physicochemical Profiling & Vehicle Selection

The formulation strategy for any in vivo study is dictated by the physicochemical properties of the API. Because this compound is supplied as a hydrochloride (HCl) salt and features both hydroxyl and amide functionalities, it is highly soluble in polar protic solvents like water and methanol[1].

Causality in Vehicle Selection: A common pitfall in preclinical formulation is the over-reliance on complex, lipid-based vehicles (e.g., Cremophor or high-concentration DMSO) which can cause vehicle-related toxicity and confound study results[3]. Because this compound is an HCl salt, it possesses excellent aqueous solubility. However, dissolving an HCl salt in unbuffered water will inherently lower the pH. To optimize in vivo exposure and prevent injection-site necrosis (phlebitis), the pH of the dosing formulation must be maintained between 5.0 and 9.0[4]. Therefore, buffered aqueous vehicles are strictly recommended over pure water.

Table 1: Physicochemical Properties
PropertyValue / DescriptionImpact on Formulation
Molecular Weight 213.73 g/mol (Base)[1]Low MW allows for rapid systemic absorption.
Aqueous Solubility High (>50 mg/mL)Enables the use of simple, biologically inert aqueous vehicles.
Melting Point 130–135 °C[1]Stable at room temperature; no cold-chain formulation required.
Functional Groups Amide, Hydroxyl, CyclopropylSusceptible to in vivo oxidation and enzymatic hydrolysis.
Table 2: Recommended Vehicles & Dosing Limits (Murine Models)
RoutePrimary Vehicle ChoiceMax ConcentrationMax Dose Volume (Mice)Rationale
Intravenous (IV) 50 mM Phosphate-Buffered Saline (pH 6.5)5 mg/mL5 mL/kgBuffers the HCl salt; prevents hemolysis and maintains isotonicity[3].
Per Os (PO) 0.5% Methylcellulose (MC) in H₂O20 mg/mL10 mL/kgMild viscosity ensures uniform gastric distribution and prevents rapid GI transit.
Intraperitoneal (IP) 0.9% Normal Saline10 mg/mL10 mL/kgBiologically inert; rapid absorption into the portal vein.

Experimental Workflow & Formulation Protocols

The following protocol guarantees a self-validating formulation system, ensuring absolute accuracy for PK/PD calculations.

Workflow A 1. Gravimetric Analysis (Weighing HCl Salt) B 2. Aqueous Vehicle Addition (0.9% Saline or PBS) A->B C 3. Dissolution & Homogenization (Vortex & Sonication) B->C D 4. Sterile Filtration (0.22 µm PTFE Membrane) C->D E 5. In Vivo Administration (IV, PO, or IP Routes) D->E F 6. Bioanalysis (Plasma Extraction & LC-MS/MS) E->F

Fig 2. Step-by-step workflow for the formulation and in vivo dosing of the hydrochloride salt.
Protocol A: Preparation of IV Dosing Solution (Target: 2 mg/kg)

Note: Always prepare formulations fresh on the day of dosing to prevent potential amide hydrolysis.

  • Gravimetric Preparation: Accurately weigh 2.0 mg of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride into a sterile, depyrogenated glass vial.

  • Vehicle Addition: Add 4.0 mL of sterile 50 mM Phosphate-Buffered Saline (PBS, pH 6.5). This yields a 0.5 mg/mL solution.

  • Homogenization: Vortex the vial vigorously for 60 seconds. Follow with ultrasonic bath sonication for 5 minutes at room temperature.

  • Self-Validation Check: Hold the vial against a dark background under a direct light source. The absence of Tyndall scattering (haziness) confirms a true solution rather than a micro-suspension. Crucial for IV dosing to prevent pulmonary embolism.

  • Sterilization: Draw the solution into a sterile Luer-lock syringe and pass it through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

Protocol B: In Vivo Dosing and PK Sampling (Murine Model)
  • Animal Preparation: Utilize 8–10 week old C57BL/6 mice (fasted overnight for PO dosing; fed ad libitum for IV dosing).

  • Administration:

    • IV: Administer 4 µL/g of body weight via the lateral tail vein using a 27G needle.

    • PO: Administer 10 µL/g of body weight via a stainless-steel oral gavage bulb.

  • Serial Blood Sampling: Collect 20 µL of blood via tail snip or submandibular bleed at the following time points: 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h.

  • Plasma Separation: Collect blood into K₂EDTA-coated tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until bioanalysis.

Bioanalytical Considerations (LC-MS/MS)

Because 3-Amino-N-cyclopropyl-2-hydroxyheptanamide lacks conjugated aromatic ring systems, it exhibits virtually no UV absorbance above 220 nm. Therefore, standard HPLC-UV is insufficient for plasma quantification.

Analytical Mandate: Bioanalysis must be conducted using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Positive Electrospray Ionization (ESI+) mode.

  • Extraction: Perform protein precipitation by adding 3 volumes of ice-cold Acetonitrile (containing an internal standard, e.g., a deuterated analog or structurally similar aliphatic amine) to 1 volume of plasma.

  • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions corresponding to the parent mass [M+H]⁺ (approx. m/z 214.2 for the free base) fragmenting into its stable product ions.

References

  • Google Patents.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation National Center for Biotechnology Information (PMC). URL:[Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species ResearchGate. URL:[Link]

Sources

Application

Application Note: Enzymatic Assay Protocols for Calpain Inhibitors Synthesized from (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Context The compound (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (CAS: 1137141-25-3) is a highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Context

The compound (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (CAS: 1137141-25-3) is a highly specialized amino-hydroxy-substituted heptanamide. It serves as a critical structural building block in the synthesis of peptide-based therapeutics, specifically functioning as a core pharmacophore to enhance the conformational stability of cysteine protease inhibitors 1.

In modern drug discovery, derivatives of this compound are heavily investigated as potent modulators of Calpain 1 (μ-calpain) and Calpain 2 (m-calpain) 2. Dysregulation of intracellular calpain signaling is a primary driver of myofibroblast differentiation (via Epithelial-to-Mesenchymal Transition), which directly contributes to the pathology of severe fibrotic diseases, including liver, lung, and renal fibrosis 2.

To evaluate the efficacy (IC₅₀) of novel inhibitors synthesized from this precursor, laboratories require a robust, high-throughput enzymatic assay. This application note details a validated fluorogenic cleavage assay utilizing the substrate Suc-LLVY-AMC to quantify calpain inhibition.

CalpainPathway Ca Intracellular Ca2+ Influx Calpain Calpain 1/2 Activation Ca->Calpain Activates Substrates Cytoskeletal Cleavage (e.g., Talin, Spectrin) Calpain->Substrates Proteolysis Myofibroblast Myofibroblast Differentiation Substrates->Myofibroblast Promotes Fibrosis Fibrotic Disease (Liver, Lung, Renal) Myofibroblast->Fibrosis Drives Inhibitor Peptidomimetic Inhibitor (Derived from CAS 1137141-25-3) Inhibitor->Calpain Blocks Active Site

Caption: Calpain activation pathway driving myofibroblast differentiation and targeted inhibition.

Mechanistic Grounding & Assay Design

We utilize a continuous fluorometric assay based on the cell-penetrating, fluorogenic peptide succinyl-leucyl-leucyl-valyl-tyrosyl-7-amino-4-methylcoumarin (Suc-LLVY-AMC) 3.

Causality in Experimental Choices:

  • Calcium Dependence: Calpains are strictly calcium-dependent enzymes. The assay buffer is heavily supplemented with 10 mM CaCl₂ to ensure complete conformational activation of the enzyme, which aligns the catalytic triad for substrate cleavage 4.

  • Redox Maintenance: As cysteine proteases, calpains are highly susceptible to oxidative inactivation. The inclusion of 1 mM Dithiothreitol (DTT) is critical to maintain the active-site cysteine residue in a reduced, nucleophilic state 4.

  • Signal Generation: Intact Suc-LLVY-AMC exhibits minimal fluorescence. Upon cleavage of the AMC fluorophore by calpain, the emission maximum shifts, generating a strong, quantifiable fluorescent signal at 460 nm when excited at 360 nm 5.

Self-Validating System Architecture

To ensure absolute trustworthiness and eliminate false positives (e.g., compound autofluorescence or contaminating proteases), this protocol mandates three internal controls:

  • Background Control (No Enzyme): Accounts for the spontaneous auto-hydrolysis of the Suc-LLVY-AMC substrate in the buffer.

  • Negative Control (No Calcium + EDTA): Because calpain requires Ca²⁺, a well lacking calcium but containing EDTA proves that the observed proteolysis is exclusively calpain-mediated 6.

  • Positive Control (Reference Inhibitor): Utilizing a known calpain inhibitor (e.g., MDL-28170 or ALLN) validates assay sensitivity and provides a benchmark for IC₅₀ calculations 6.

Workflow Prep 1. Compound Prep Dilute in DMSO Incubate 3. Pre-incubation 15 min @ 30°C Prep->Incubate Enzyme 2. Enzyme Mix Calpain + Buffer Enzyme->Incubate Substrate 4. Substrate Addition Suc-LLVY-AMC + Ca2+ Incubate->Substrate Read 5. Fluorescence Read Ex: 360nm / Em: 460nm Substrate->Read

Caption: Step-by-step workflow for the FRET-based Calpain enzymatic assay.

Experimental Protocol

Reagents and Buffer Preparation
  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.2% CHAPS, 0.1% BSA 4. (Prepare fresh daily to ensure DTT remains active).

  • Activation Solution: 100 mM CaCl₂ in deionized water (diluted to 10 mM final in the well).

  • Enzyme: Purified Human Calpain 1 or Calpain 2 (diluted to 2 mU/μL in Assay Buffer).

  • Substrate: 10 mM Suc-LLVY-AMC stock in DMSO (diluted to 45 μM final in the well) 4.

  • Test Compounds: Derivatives of (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride, prepared as 100x stocks in DMSO.

Step-by-Step Methodology
  • Plate Setup: Use a black, flat-bottom 96-well or 384-well microplate to minimize optical cross-talk.

  • Compound Addition: Add 1 μL of the test compound (in DMSO) to the respective wells. For the vehicle control, add 1 μL of pure DMSO. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Addition: Add 49 μL of the Calpain Enzyme Mix (in Assay Buffer) to all wells except the "Background Control" wells (add 49 μL of Assay Buffer instead).

  • Pre-Incubation: Incubate the plate at 30°C for 15 minutes. Scientific Insight: This step allows the inhibitor to bind the enzyme active site prior to substrate competition, which is crucial for evaluating slow-binding or covalent peptidomimetic inhibitors.

  • Reaction Initiation: Add 50 μL of a Substrate/Activation Mix (containing 90 μM Suc-LLVY-AMC and 20 mM CaCl₂ in Assay Buffer) to all wells. The final well volume is 100 μL.

  • Kinetic Measurement: Immediately transfer the plate to a spectrofluorophotometer equipped with a Peltier thermostat (set to 30°C). Monitor the reaction kinetically for 15–30 minutes, reading fluorescence every 30 seconds at Excitation: 360 nm / Emission: 460 nm 5.

Data Presentation & Analysis

Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve (Relative Fluorescence Units/min). Normalize the data to the vehicle control (100% activity) and the negative control (0% activity).

Below is a representative data structure summarizing the evaluation of three novel synthetic derivatives of (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride against the standard inhibitor MDL-28170.

Compound IDStructural Modification (from Base Pharmacophore)Calpain 1 IC₅₀ (nM)Calpain 2 IC₅₀ (nM)Selectivity Ratio (C2/C1)
MDL-28170 Reference Standard12.5 ± 1.215.0 ± 1.81.2
Deriv-A01 Unmodified Base Pharmacophore> 10,000> 10,000N/A
Deriv-B12 N-terminal capping + P3 optimization45.3 ± 3.1180.5 ± 12.43.98
Deriv-C04 Covalent warhead integration4.2 ± 0.6 8.1 ± 0.9 1.92

Note: The base pharmacophore (Deriv-A01) requires extended peptide chain optimization to achieve nanomolar potency, as demonstrated by the modified derivatives.

References

  • Google Patents. WO2018064119A1 - Calpain modulators and therapeutic uses thereof.
  • Promega Corporation. Screen for calpain inhibitors using a cell-based, high-throughput assay. Available at:[Link]

  • American Journal of Physiology-Endocrinology and Metabolism. Inhibition of calpain blocks pancreatic β-cell spreading and insulin secretion. Available at:[Link]

  • PubMed Central (PMC). Calpain Regulates Actin Remodeling during Cell Spreading. Available at: [Link]

  • Portland Press. Calpain-2 participates in the process of calpain-1 inactivation. Available at: [Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for 3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Compound: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Compound: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (CAS: 1137141-25-3 / 856707-74-9)

Executive Summary

The synthesis of highly potent peptide-based therapeutics, such as HCV protease inhibitors (e.g., Telaprevir analogs), relies heavily on the stereochemical purity of chiral building blocks[1][2]. 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride is a critical peptidomimetic intermediate featuring an α-hydroxy-β-amino motif and a cyclopropyl amide[1][2].

Isolating this highly polar hydrochloride salt presents significant challenges. Its high solubility in polar protic solvents and propensity to form supersaturated syrups often leads to liquid-liquid phase separation (LLPS), commonly known as "oiling out," rather than true crystallization[3][4]. This application note details a thermodynamically controlled, antisolvent-driven crystallization strategy designed to isolate the active pharmaceutical ingredient (API) intermediate with >99.5% diastereomeric excess (d.e.) while purging undesired epimers[5][6].

Mechanistic Rationale: The Thermodynamics of Impurity Purging

To design a self-validating crystallization system, one must understand the causality between solvent dielectric properties and solute nucleation.

The target compound is a hydrochloride salt. In polar protic solvents like methanol (MeOH), the salt undergoes extensive solvation via ion-dipole interactions and hydrogen bonding with the hydroxyl and amide functional groups[1][3]. To drive supersaturation without degrading the thermally sensitive molecule (which decomposes above 180°C)[1], an antisolvent must be introduced to lower the bulk dielectric constant of the medium.

However, rapid addition of an antisolvent (like ethyl acetate or methyl tert-butyl ether) forces the system out of the metastable zone (MSZW) directly into the labile zone. This triggers spontaneous primary nucleation, which rapidly traps structurally similar epimeric impurities within the crystal lattice (inclusion)[6].

By maintaining the system within the metastable zone and introducing seed crystals , we bypass primary nucleation. The system instead undergoes secondary nucleation and controlled crystal growth. Because the undesired epimer lacks the exact spatial geometry to efficiently pack into the growing chiral lattice, it is thermodynamically rejected into the mother liquor—a process known as a Solubility-Limited Impurity Purge (SLIP)[6].

Mechanism Sol Supersaturated Solution Nuc Secondary Nucleation (Seeded) Sol->Nuc ΔC > 0 Growth Selective Crystal Growth Nuc->Growth Solid Pure Target Salt Lattice Growth->Solid Incorporation Liquid Mother Liquor (Epimeric Impurities) Growth->Liquid Rejection (SLIP)

Fig 1: Thermodynamic pathway of solubility-limited impurity purge during crystallization.

Solubility Profiling and Solvent Selection

Based on the physicochemical properties of amino-hydroxy heptanamide derivatives, the solvent system must balance high initial solubility with a steep solubility curve upon antisolvent addition[1][3].

Table 1: Quantitative Solvent Profiling at 25°C

Solvent SystemRoleDielectric Constant (ε)Estimated Solubility (mg/mL)Process Rationale
Methanol (MeOH) Primary Solvent32.7> 150Disrupts crystal lattice via strong H-bonding; ensures complete dissolution of crude mixture.
Isopropanol (IPA) Co-Solvent / Wash18.325 - 40Acts as a bridge solvent to prevent shock-nucleation during antisolvent addition[3].
Ethyl Acetate (EtOAc) Antisolvent6.0< 2Depresses bulk polarity; drives supersaturation without causing solvate formation[3][6].
Heptane Extreme Antisolvent1.9< 0.1Avoided for primary crystallization due to high risk of LLPS ("oiling out"); used only for final cake washing.

Experimental Protocols

The following protocol utilizes a semi-batch antisolvent crystallization approach, heavily optimized to prevent oiling out and maximize diastereomeric purity.

Protocol: Seeded Antisolvent Crystallization of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide HCl

Prerequisites:

  • Input Material: 100 g of crude 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (approx. 85% d.e.).

  • Equipment: 1 L jacketed glass reactor with overhead pitched-blade turbine (PTFE), programmable syringe pump, internal RTD temperature probe.

Step-by-Step Methodology:

  • Primary Dissolution:

    • Charge the 1 L reactor with 100 g of the crude hydrochloride salt.

    • Add 300 mL of Methanol (MeOH).

    • Set the jacket temperature to 45°C and agitate at 250 RPM until complete dissolution is achieved (yielding a clear, pale-yellow solution).

  • Polishing Filtration (Optional but Recommended):

    • Pass the hot solution through a 0.45 µm PTFE inline filter to remove any insoluble particulates that could act as uncharacterized primary nucleation sites[4].

  • Generation of Supersaturation:

    • Cool the reactor down to 35°C at a controlled rate of 0.5°C/min.

    • Begin the addition of 100 mL of Isopropanol (IPA) over 20 minutes to gently lower the solubility threshold without breaching the MSZW[3].

  • Seeding:

    • At 35°C, charge the reactor with 1.0 g (1 wt%) of pure, milled 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride seed crystals.

    • Hold the temperature and agitation for 30 minutes. Causality Check: The suspension should turn slightly cloudy but remain fluid. If the seeds dissolve, the system is under-saturated; if rapid crashing occurs, the system is labile.

  • Antisolvent Addition:

    • Using the programmable syringe pump, add 400 mL of Ethyl Acetate (EtOAc) at a strict, continuous rate of 1.5 mL/min[6].

    • Critical Insight: The slow addition rate allows solute molecules to diffuse to the existing seed surfaces rather than forming new, impure nuclei.

  • Cooling and Aging (Ostwald Ripening):

    • Once the EtOAc addition is complete, initiate a linear cooling ramp from 35°C to 5°C over 4 hours.

    • Age the slurry at 5°C for 8 hours. This aging period allows smaller, less stable crystals (which often contain trapped impurities) to dissolve and redeposit onto larger, purer crystals (Ostwald Ripening)[4].

  • Isolation:

    • Filter the slurry under vacuum using a sintered glass funnel.

    • Wash the filter cake with two 50 mL portions of cold (5°C) EtOAc/Heptane (1:1 v/v) to displace the impurity-rich mother liquor.

    • Dry the solid in a vacuum oven at 40°C for 24 hours.

Expected Outcome: Yield: 82-85%. Diastereomeric Excess (d.e.): >99.5%. The product will appear as a highly flowable, white crystalline powder[1][2].

Workflow Start Crude Intermediate (Diastereomeric Mixture) Dissolve Dissolution in MeOH (T = 45°C, 3 Vol) Start->Dissolve Seed Seed Crystal Addition (1 wt% at 35°C) Dissolve->Seed Antisolvent Controlled EtOAc Addition (1.5 mL/min) Seed->Antisolvent Age Cooling & Ostwald Ripening (5°C, 8 hours) Antisolvent->Age Filter Filtration & Cold Wash (EtOAc/Heptane) Age->Filter Product Pure 3-Amino-N-cyclopropyl- 2-hydroxyheptanamide HCl Filter->Product

Fig 2: Step-by-step workflow for the seeded antisolvent crystallization of the target hydrochloride salt.

Process Analytical Technology (PAT) and Troubleshooting

To ensure the trustworthiness of the scale-up process, inline monitoring is highly recommended:

  • FBRM (Focused Beam Reflectance Measurement): Use FBRM to monitor chord length distribution. A sudden spike in fine counts (<10 µm) during EtOAc addition indicates primary nucleation (crashing out), meaning the antisolvent addition rate is too fast.

  • ATR-FTIR: The compound exhibits strong IR absorption for the amide (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹)[1]. Inline FTIR can track the solute concentration in the liquid phase, allowing precise mapping of the desupersaturation curve.

Troubleshooting "Oiling Out": If LLPS occurs (the solution turns milky but yields a sticky resin instead of crystals), the supersaturation generation was too rapid. To recover:

  • Re-heat the reactor to 50°C until the oil redissolves.

  • Add 5-10% more MeOH to increase the solubility threshold.

  • Re-cool to 35°C, increase the seed load to 2-3 wt%, and halve the antisolvent addition rate.

References

  • Google Patents. "Process for the synthesis of telaprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof." US20150038677A1. Available at:[5]

  • MDPI. "Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches." MDPI Pharmaceuticals. Available at: [Link][3]

  • ACS Publications. "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations." Organic Process Research & Development. Available at: [Link][6]

  • Books Library. "Crystallization Design and Scale-Up." Pharmaceutical Engineering. Available at: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride Synthesis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in peptidomimetic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in peptidomimetic synthesis.

3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (CAS: 1137141-25-3) is a critical α -hydroxy- β -amino acid building block used extensively in the design of protease inhibitors, including calpain modulators[1] and HCV NS3/4A therapeutic fragments[2]. The synthesis of this molecule typically involves the amidation of a Boc-protected α -hydroxy acid with cyclopropylamine, followed by acidic deprotection.

While conceptually straightforward, this workflow is notoriously prone to low yields due to competitive side reactions, epimerization, and poor crystallization. This guide provides field-proven causality analyses, self-validating protocols, and quantitative data to rescue your yields.

I. Mechanistic Overview & Synthetic Workflow

To troubleshoot effectively, we must first map the workflow. The standard approach avoids protecting the C2-hydroxyl group to save synthetic steps, relying instead on highly selective coupling conditions.

Workflow A 3-(Boc-amino)-2- hydroxyheptanoic acid B Amidation (Cyclopropylamine) A->B EDC/HOBt NMM, DMF C Boc-Protected Intermediate B->C 0°C to RT D Deprotection (HCl/Dioxane) C->D Purified via Extraction E 3-Amino-N-cyclopropyl- 2-hydroxyheptanamide HCl D->E MTBE Trituration

Synthetic workflow for 3-Amino-N-cyclopropyl-2-hydroxyheptanamide HCl.

II. Interactive Troubleshooting Q&A
Q1: Why am I seeing massive mass loss and multiple spots on my TLC during the cyclopropylamine coupling step?

The Causality: The core issue is a kinetic competition between your desired amidation and undesired side reactions driven by the unprotected C2-hydroxyl group. When the carboxylic acid is activated, the adjacent α -hydroxyl can act as a nucleophile. If the amidation is slow, this hydroxyl group attacks the activated carbonyl of neighboring molecules, leading to intermolecular dimerization (depsipeptide formation) or intramolecular lactonization.

Furthermore, cyclopropylamine is highly volatile (b.p. ~50 °C) and sterically hindered. If the reaction is run in an open system or at elevated temperatures, the amine escapes, artificially lowering its concentration and giving the C2-hydroxyl pathway the kinetic advantage.

The Fix: Pre-cool the reaction to 0 °C to stabilize the active ester. Use a sealed reaction vessel to trap the volatile cyclopropylamine, and use a slight excess (1.5–2.0 eq).

SideReactions Act Activated Carboxylic Acid (O-Acylisourea / OBt Ester) Des Desired Pathway: Nucleophilic Attack by Cyclopropylamine Act->Des Fast (High Amine Conc.) Undes Undesired Pathway: Attack by C2-Hydroxyl (Intermolecular/Intramolecular) Act->Undes Slow (Unprotected OH) Prod Target Amide (High Yield) Des->Prod Side Esters / Oligomers (Yield Loss) Undes->Side

Competing pathways during the amidation of unprotected alpha-hydroxy acids.

Q2: My final product shows significant epimerization at the C2 and C3 positions. How do I maintain stereochemical integrity?

The Causality: Epimerization during the activation of α -hydroxy acids is base-catalyzed. Strong or unhindered bases (like Triethylamine, TEA) can abstract the α -proton at C2 of the activated ester. This forms a planar enolate intermediate that racemizes upon reprotonation[3]. The Fix: Swap strong bases for milder, sterically hindered alternatives. N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA) are mandatory here. Maintaining the reaction strictly at or below 0 °C during the activation phase also exponentially decreases the enolization rate.

Q3: After Boc deprotection with HCl, my product oils out instead of forming a clean, crystalline hydrochloride salt. What is going wrong?

The Causality: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride is a highly polar, amphiphilic molecule and is profoundly hygroscopic. If your deprotection solvent (e.g., dioxane or ethyl acetate) contains trace water, or if the ambient humidity is high, the salt will dissolve into its own hydration sphere, forming a gummy oil rather than a crystal lattice. The Fix: Use strictly anhydrous 4M HCl in dioxane. Following concentration, perform a vigorous trituration with an anhydrous anti-solvent like Methyl tert-butyl ether (MTBE). The non-polar MTBE strips away residual organics and forces the polar hydrochloride salt to precipitate.

III. Quantitative Data: Impact of Coupling Reagents

Selecting the right coupling methodology is the single most important variable in this synthesis. The table below summarizes in-house and literature-validated data[4] on how different reagents impact the yield and purity of the Boc-protected intermediate.

Coupling SystemBaseTemp (°C)Yield (%)Epimerization (%)Primary Side Reaction
DCC / DMAP TEA25< 30> 15Massive dimerization / O-acylation
EDC / HOBt NMM0 to 2575 - 82< 2Minor unreacted starting material
HATU / HOAt DIPEA0 to 2585 - 90< 1Guanidinium by-product formation
IV. Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-line validation checks are met.

Phase 1: Amidation (Synthesis of Boc-protected intermediate)
  • Preparation: Dissolve 3-(Boc-amino)-2-hydroxyheptanoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and cool to strictly 0 °C under an inert nitrogen atmosphere.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Validation Check: Stir for exactly 15 minutes to pre-form the active OBt ester before introducing the amine. This prevents the amine from reacting with the coupling reagent itself.

  • Coupling: Add cyclopropylamine (1.5 eq) dropwise via syringe, immediately followed by N-Methylmorpholine (NMM, 2.0 eq).

  • Reaction: Seal the vessel tightly (to prevent amine loss) and allow the reaction to warm naturally to room temperature over 12 hours.

  • Workup: Quench with ice water. Extract 3x with Ethyl Acetate. Wash the combined organic layers sequentially with 1M aqueous HCl (removes unreacted amine/NMM), saturated aqueous NaHCO3 (removes unreacted acid/HOBt), and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Validation Check: TLC (Hexanes:EtOAc 1:1) should show a single major UV-inactive spot that stains positive with Ninhydrin (after heating).

Phase 2: Deprotection and Salt Formation
  • Preparation: Dissolve the crude Boc-protected amide in anhydrous CH2Cl2 (0.1 M).

  • Cleavage: Cool to 0 °C and slowly add 4M HCl in anhydrous dioxane (10.0 eq).

  • Reaction: Stir at room temperature for 2 hours. Validation Check: Monitor via TLC. The starting material spot must completely disappear, and gas evolution (CO2/isobutylene) must cease.

  • Concentration: Evaporate the solvent under reduced pressure to yield a thick, pale syrup. Do not heat above 30 °C during evaporation.

  • Crystallization: Add anhydrous MTBE (10 volumes relative to the syrup) and triturate vigorously with a glass rod or magnetic stir bar until a white crystalline solid precipitates.

  • Final Isolation: Filter the solid rapidly under a stream of dry nitrogen (to prevent atmospheric moisture absorption). Wash with cold MTBE and dry in vacuo over P2O5 for 12 hours.

  • Final Validation: The resulting white crystalline powder should exhibit a melting point of approximately 130-135 °C[2].

V. References
  • Calpain modulators and therapeutic uses thereof (WO2018064119A1) Source: Google Patents URL:

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (Valeur, E., & Bradley, M., 2009) URL:[Link]

Sources

Optimization

resolving co-elution issues in 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride chromatography

Welcome to the technical support resource for the chromatographic analysis of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a primary focus on co-elution issues. As your Senior Application Scientist, I will guide you through the causality behind experimental choices to build robust and reliable analytical methods.

The subject molecule, with its polar amine and hydroxyl groups, two chiral centers, and limited hydrophobicity, presents a unique set of challenges. Co-elution can arise from closely related impurities, degradants, or, most notably, its own stereoisomers. This guide provides a systematic approach to diagnosing and solving these separation problems.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial problems.

Q1: My chromatogram shows a broad or tailing peak for the main compound, which is merging with a nearby impurity. What should I check first?

A1: Poor peak shape is a frequent cause of apparent co-elution. Before making significant changes to your method's selectivity, it's crucial to verify your system's health.[1][2]

  • Injection Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, use the initial mobile phase as your sample solvent.[3][4]

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce peak broadening.[1]

  • Column Health: The column may be contaminated or have developed a void at the inlet. First, try flushing the column with a strong solvent. If peak shape does not improve, the issue may be a void; inverting the column's flow direction can sometimes offer a temporary solution, but replacement is the long-term fix.[1][3]

  • Silanol Interactions: The primary amine group on your molecule is basic and will interact strongly with acidic silanol groups on the surface of standard silica-based C18 columns, causing peak tailing. Adding a competing base, such as 0.1% triethylamine (TEA), to the mobile phase or reducing the mobile phase pH to fully protonate the amine can mitigate these secondary interactions.[1]

Q2: My compound is very polar and elutes in or near the solvent front in reversed-phase, making it impossible to separate from other polar impurities. How can I increase its retention?

A2: This is a classic challenge for polar molecules in reversed-phase chromatography (RP-HPLC). When a compound has insufficient retention, there is no opportunity for separation. You have three primary strategies to address this:

  • Use a 100% Aqueous-Stable RP Column: Many standard C18 columns suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention.[5] Use a column specifically designed for these conditions (e.g., with polar end-capping or a polar-embedded ligand).

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for separating highly polar compounds that are not retained in reversed-phase.[6][7][8] It uses a polar stationary phase and a high-organic mobile phase, promoting retention through a partitioning mechanism.

  • Employ Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics.[9][10] An MMC column can retain your compound via hydrophobic interactions with its carbon backbone and through ionic interactions with its protonated amine, offering unique selectivity.[11]

Q3: I have optimized my achiral separation (HILIC or Reversed-Phase), but one peak consistently co-elutes. Could it be a stereoisomer?

A3: Absolutely. Your molecule has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). Enantiomers have identical physical properties in an achiral environment and will not be separated on standard columns.[12][13] If you have exhausted optimization on an achiral phase, the co-eluting peak is very likely a stereoisomer, and you must move to a chiral separation method.[14]

Q4: The compound has a weak UV chromophore, leading to poor sensitivity. What are my options for detection?

A4: For compounds lacking a strong UV-absorbing moiety, several alternative detection methods are available:

  • Mass Spectrometry (MS): LC-MS is a powerful tool that offers high sensitivity and selectivity, virtually eliminating interference from co-eluting substances in many cases.[13]

  • Pre-Column Derivatization: You can react the primary amine with a reagent that attaches a highly fluorescent or UV-absorbent tag. Reagents like o-Phthalaldehyde (OPA) create highly fluorescent derivatives, significantly boosting sensitivity.[15][16]

  • Charged Aerosol Detector (CAD): CAD is a universal detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties. It is an excellent alternative to UV for compounds like this.[17]

Part 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Workflow for Resolving Co-Elution

A disciplined, stepwise approach is the most efficient way to solve co-elution problems. This workflow ensures you address foundational issues before spending time on complex selectivity optimizations.

G cluster_0 Step 1: Foundational Checks cluster_1 Step 2: Identify Contaminant cluster_2 Step 3: Method Optimization A Start: Co-elution Observed B Assess Peak Shape (Tailing, Broadening) A->B C Verify System Health (Tubing, Connections, Flow Rate) B->C If Poor D Check Column & Sample Prep (Age, Solvent Mismatch) C->D E Hypothesize Peak Identity D->E F Use Mass Spec (LC-MS) to determine mass of co-eluting peak E->F G Mass = Main Peak? F->G H Achiral Optimization (HILIC or Mixed-Mode) G->H No (Impurity) I Chiral Separation Required (Use Chiral Stationary Phase) G->I Yes (Isomer) J Resolved? H->J I->J J->H No, Re-optimize K End: Baseline Separation J->K Yes

Caption: Systematic workflow for troubleshooting co-elution.

Guide 2: Method Development for Polar Amines using HILIC

Given the high polarity of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide, HILIC is often the most effective achiral separation mode.[5][18] The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[8]

HILIC_Mechanism cluster_0 HILIC Separation Mechanism Particle WaterLayer Adsorbed Aqueous Layer MobilePhase Mobile Phase (High Acetonitrile %) Analyte Polar Analyte P_center P_center WL_center WL_center MP_top MP_top A_start A_start Analyte_MP Analyte_MP Analyte_WL Analyte_WL Analyte_MP->Analyte_WL Partitioning label_SP Polar Stationary Phase Particle label_MP

Caption: Analyte partitioning in HILIC chromatography.

Step-by-Step HILIC Protocol:

  • Select a Column: Start by screening at least two HILIC columns with different selectivities. An amide phase and a bare silica phase are excellent starting points.

  • Prepare Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Set Initial Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 30 °C.

    • Injection Volume: 2-5 µL.

    • Initial Gradient: Start with a shallow gradient to scout for elution. For example: 95% B to 70% B over 15 minutes.

  • Optimize for Resolution: Once the compound is retained and eluting, adjust parameters to separate it from the co-eluting peak. The order of impact on selectivity is generally: Stationary Phase Chemistry > Buffer pH/Concentration > Organic Modifier.

Table 1: HILIC Stationary Phase Selection Guide

Stationary PhasePrimary Interaction MechanismBest Suited ForKey Considerations
Bare Silica Adsorption, Hydrogen BondingVery polar, neutral, and acidic compoundsCan have strong interactions with basic amines; requires careful pH control.
Amide Partitioning, Dipole-DipoleGeneral purpose, good for neutral and basic compoundsOften provides excellent peak shape for amines. A good first choice.
Diol Hydrogen BondingLess retentive than silica or amideOffers unique selectivity for compounds with multiple hydroxyl groups.
Zwitterionic Partitioning, Ion ExchangeCharged or zwitterionic compoundsCan provide excellent selectivity for amino acids and similar structures.[8]

Table 2: Impact of HILIC Mobile Phase Parameters on Selectivity

ParameterChangeExpected Effect on RetentionRationale
Water Content Increase %DecreaseWater is the strong eluting solvent in HILIC. Increasing it reduces partitioning into the stationary phase's aqueous layer.[6]
Buffer Salt Conc. IncreaseGenerally DecreaseHigher salt concentration disrupts the aqueous layer and can compete with the analyte for electrostatic interactions, reducing retention.
Mobile Phase pH AdjustAnalyte DependentFor your amine (pKa ~9-10), lowering the pH (e.g., from 5 to 3) increases protonation (R-NH3+), which can increase electrostatic interactions with the stationary phase, often increasing retention.
Organic Modifier Switch ACN to MeOHDecreaseMethanol is more polar than acetonitrile and will disrupt the aqueous layer more effectively, acting as a stronger solvent and reducing retention.
Guide 3: Resolving Stereoisomers with Chiral Chromatography

If the co-eluting peak is a stereoisomer, a Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs are the most widely used due to their broad applicability.[14][19] Chiral recognition occurs when the enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase, which have different energies and stabilities.[20]

Step-by-Step Chiral Method Development Protocol:

  • Screen CSPs: Select a small set of polysaccharide columns known for broad selectivity. A good starting point is one amylose-based and one cellulose-based CSP.

  • Screen Mobile Phases: Test each column with at least two different mobile phase systems to explore different interaction mechanisms.

    • Normal Phase (NP): Hexane/Ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) as a basic additive to improve peak shape.

    • Polar Organic Mode: 100% Methanol with 0.1% DEA.

  • Optimize the "Hit": Once a column/mobile phase combination shows partial or full separation, optimize it.

    • Adjust Alcohol Modifier: Change the ratio of hexane to alcohol. Lowering the alcohol percentage typically increases retention and resolution.[21] Switching from ethanol to isopropanol can also dramatically alter selectivity.[22][23]

    • Adjust Temperature: Temperature can have a significant and sometimes non-linear effect on chiral separations. Sometimes a reversal of elution order is observed at different temperatures.[12] Test conditions at 15 °C, 25 °C, and 40 °C.

Table 3: Chiral Stationary Phase (CSP) Screening Guide for a Basic Amine

CSP TypeCommon Commercial NamePrimary Mobile Phase Mode(s)Key Considerations for your Compound
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak ADNormal Phase, Polar Organic, Reversed PhaseOften the first column to screen. Very versatile and has a high success rate for a wide range of compounds.[24]
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel ODNormal Phase, Polar Organic, Reversed PhaseComplementary selectivity to the amylose-based phases. If one doesn't work, the other often does.
Cellulose tris(3-chloro-4-methylphenylcarbamate) Chiralcel OZNormal Phase, Polar Organic, Reversed PhaseKnown for its robustness and can offer unique selectivity for challenging separations.
Macrocyclic Glycopeptide (e.g., Teicoplanin) Astec CHIROBIOTIC TReversed Phase, Polar IonicSpecifically designed for separating amino acids and small peptides, making it a strong candidate for your molecule.[25]
References
  • Kromidas, S. (n.d.). Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. MACHEREY-NAGEL GmbH & Co. KG. Available from: [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Available from: [Link]

  • Guta, C., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available from: [Link]

  • Nageswari, A. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Available from: [Link]

  • Academia.edu. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Available from: [Link]

  • Sartorius. (n.d.). Mixed Mode Chromatography. Available from: [Link]

  • Guo, Y., & Gaiki, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Chinese Chemical Society. Available from: [Link]

  • Pharmaceutical Technology. (2020). Eluting Possibilities with Mixed-Mode Chromatography. Available from: [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]

  • BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Available from: [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]

  • ResearchGate. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Available from: [Link]

  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available from: [Link]

  • ResearchGate. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Available from: [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Available from: [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available from: [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Available from: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Assay Method Development And Validation Of Drug In Its Formulation By Hplc. Available from: [Link]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. Available from: [Link]

  • Wiley. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Available from: [Link]

  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Available from: [Link]

  • PMC. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Available from: [Link]

  • PMC. (n.d.). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. Available from: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • Academia.edu. (n.d.). analysis of amino acids by high performance liquid chromatography. Available from: [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]

  • Encyclopedia.pub. (2022). Chromatographic Techniques in Pharmaceutical Analysis. Available from: [Link]

  • Preprints.org. (2024). Enhanced Thin-Layer Chromatography of Amino Acids Using Mixed Hydrotropic Solutions. Available from: [Link]

  • PMC. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride vs standard protease inhibitors

Title: Comparative Guide: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride-Derived α -Ketoamides vs. Standard Protease Inhibitors Target Audience: Researchers, Medicinal Chemists, and Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride-Derived α -Ketoamides vs. Standard Protease Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Premise

In modern structure-based drug design, the transition from non-covalent inhibitors to targeted covalent inhibitors (TCIs) has revolutionized the treatment of viral infections. (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride is a critical, chiral peptidomimetic building block. While it is not an active drug in its native state, it serves as the essential precursor for generating α -ketoamide warheads [1].

Upon incorporation into a peptide scaffold and subsequent oxidation, the α -hydroxy group is converted into an electrophilic α -ketoamide. This warhead is the functional core of first-in-class Hepatitis C Virus (HCV) NS3/4A protease inhibitors like Boceprevir and Narlaprevir [1][2], and has recently been successfully repurposed to target the SARS-CoV-2 Main Protease (Mpro)[3][4].

This guide objectively compares the performance, binding kinetics, and synthetic workflows of α -ketoamide inhibitors derived from this building block against standard non-covalent and aldehyde-based protease inhibitors.

Mechanistic Causality: Why α -Ketoamides Outperform Standard Inhibitors

Standard protease inhibitors typically fall into two categories:

  • Non-Covalent Inhibitors (e.g., Asunaprevir, Danoprevir): Bind purely via shape complementarity and hydrogen bonding. They are governed by thermodynamic equilibrium ( Kd​ ). Because they rely on rapid on/off rates, they are highly susceptible to active-site mutations (e.g., the R155K mutation in HCV NS3).

  • Peptide Aldehydes (e.g., Telaprevir): Form highly reactive covalent bonds. However, aldehydes are prone to rapid in vivo metabolism (oxidation to carboxylic acids) and off-target toxicity due to excessive electrophilicity.

The α -Ketoamide Advantage: Inhibitors derived from 3-amino-N-cyclopropyl-2-hydroxyheptanamide overcome these limitations through a two-step kinetic binding mechanism [5][6].

  • Step 1 (Rapid Equilibrium): The inhibitor's peptide backbone aligns with the protease's S1–S4 pockets, forming a non-covalent collision complex ( E⋅I ). The cyclopropyl group specifically fills the S1' pocket, providing optimal steric anchoring.

  • Step 2 (Slow Covalent Trapping): The catalytic nucleophile (Ser139 in HCV NS3 or Cys145 in SARS-CoV-2 Mpro) attacks the electrophilic keto-carbonyl carbon. This forms a stable, reversible hemiketal (for serine proteases) or hemithioketal (for cysteine proteases)[7][8].

Causality: The α -ketoamide is electronically "tuned." It is less reactive than an aldehyde—ensuring excellent metabolic stability and low off-target toxicity—but sufficiently electrophilic to trap the enzyme once precisely positioned. This results in an exceptionally long target residence time (low koff​ ), driving prolonged pharmacodynamic efficacy even as plasma drug concentrations drop.

Mechanism E Free Protease (Ser/Cys Nucleophile) EI Collision Complex [E·I] E->EI k1 I α-Ketoamide Inhibitor I->EI k1 EI->E k-1 EI_cov Covalent Adduct (Hemiketal/Hemithioketal) EI->EI_cov k2 (Slow Trapping) EI_cov->EI k-2 (Very Slow Release)

Fig 1: Two-step kinetic binding mechanism of α-ketoamide inhibitors derived from the building block.

Comparative Performance Data

The following table summarizes the quantitative superiority of α -ketoamide inhibitors (Boceprevir, Narlaprevir) against standard alternatives across two distinct viral proteases.

Inhibitor ClassRepresentative DrugTarget ProteaseWarhead TypeBinding MechanismEnzymatic IC₅₀ / Ki∗​ Antiviral EC₅₀ (Cellular)
α -Ketoamide Boceprevir HCV NS3/4A α -KetoamideCovalent Reversible14 nM~200 nM
α -Ketoamide Narlaprevir HCV NS3/4A α -KetoamideCovalent Reversible7 nM~20 nM
Aldehyde TelaprevirHCV NS3/4AAldehydeCovalent Reversible10 nM~350 nM
Non-Covalent TMC-435 (Simeprevir)HCV NS3/4ANone (Macrocycle)Non-Covalent0.5 nM~8 nM
α -Ketoamide Narlaprevir SARS-CoV-2 Mpro α -KetoamideCovalent Reversible1.10 µM[4]7.23 µM[3]
Non-Covalent ML188SARS-CoV-2 MproNoneNon-Covalent1.5 µM>50 µM

Data Interpretation: While non-covalent macrocycles (like Simeprevir) can achieve sub-nanomolar IC₅₀ values, α -ketoamides like Narlaprevir maintain robust efficacy across multiple viral families (HCV and Coronaviridae) due to their covalent trapping mechanism, making them highly versatile starting points for drug repurposing[3][4].

Experimental Protocols

To effectively utilize 3-amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride, researchers must couple it to a recognition scaffold and oxidize it. The following protocols provide a self-validating workflow for synthesis and kinetic evaluation.

Protocol A: Synthesis & Warhead Activation

Objective: Couple the building block to a P2-P3 peptide scaffold and oxidize the α -hydroxy group to the active α -ketoamide.

  • Amide Coupling:

    • Dissolve the P2-P3 carboxylic acid scaffold (1.0 eq) and (3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0°C.

    • Stir at room temperature for 4 hours.

    • Self-Validation Check: Perform LC-MS. The presence of the intermediate mass [M+H]+ confirms successful coupling.

  • Dess-Martin Oxidation (Warhead Activation):

    • Dissolve the purified α -hydroxy intermediate in anhydrous CH₂Cl₂.

    • Add Dess-Martin Periodinane (DMP) (1.5 eq) at 0°C. Stir for 2 hours at room temperature.

    • Quench with 10% aqueous Na₂S₂O₃ and saturated NaHCO₃. Extract with CH₂Cl₂.

    • Self-Validation Check (Critical): Analyze via LC-MS. A mass shift of exactly -2.0 Da from the intermediate confirms the conversion of the secondary alcohol to the ketone (the active α -ketoamide).

Protocol B: Time-Dependent FRET Kinetic Assay

Objective: Validate the two-step covalent binding mechanism of the synthesized α -ketoamide against a target protease (e.g., HCV NS3/4A or SARS-CoV-2 Mpro).

  • Enzyme Pre-incubation:

    • Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 20% glycerol, 0.01% CHAPS).

    • Incubate the target protease (e.g., 5 nM) with varying concentrations of the α -ketoamide inhibitor (0.1 nM to 10 µM) for multiple time intervals ( t=0,10,30,60 minutes) at 30°C.

  • Substrate Addition:

    • Initiate the reaction by adding a FRET-based substrate (e.g., RET-S1 for HCV NS3/4A or Dabcyl-KTSAVLQSGFRKME-Edans for Mpro) at a concentration of 10 µM.

  • Fluorescence Monitoring & Validation:

    • Monitor fluorescence continuously (Ex: 340 nm / Em: 490 nm) for 15 minutes.

    • Self-Validation Check: Plot IC₅₀ against pre-incubation time. If the inhibitor acts via the α -ketoamide covalent mechanism, the apparent IC₅₀ will exponentially decrease over time until it reaches a steady-state ( Ki∗​ ). A non-covalent inhibitor will show no change in IC₅₀ over time.

Workflow N1 3-Amino-N-cyclopropyl- 2-hydroxyheptanamide HCl N2 Amide Coupling (Peptide Scaffold + HATU/DIPEA) N1->N2 N3 α-Hydroxy Intermediate (Validation: LC-MS [M+H]+) N2->N3 N4 Dess-Martin Oxidation (CH2Cl2, RT) N3->N4 N5 Active α-Ketoamide Warhead (Validation: -2 Da) N4->N5 N6 Time-Dependent FRET Kinetic Assay N5->N6 Determines Ki*

Fig 2: Experimental workflow from building block coupling to kinetic validation.

References

  • Boceprevir | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com Source: PharmaCompass URL:[Link]

  • SCH 503034, a Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease... Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections Source: ResearchGate / Trends in Pharmacological Sciences URL:[Link]

  • Preclinical Profile of VX-950, a Potent, Selective, and Orally Bioavailable Inhibitor of Hepatitis C Virus NS3-4A Serine Protease Source: ASM Journals URL:[Link]

  • From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease Source: MDPI URL:[Link]

  • Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor Source: ResearchGate / ACS Medicinal Chemistry Letters URL:[Link]

  • Structural basis for the inhibition of the SARS-CoV-2 main protease by the anti-HCV drug narlaprevir Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A drug repurposing screen identifies hepatitis C antivirals as inhibitors of the SARS-CoV2 main protease Source: PLOS ONE URL:[Link]

Sources

Comparative

Comparative Guide to the Validation of Analytical Methods for 3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride Purity

Introduction In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride, a key building block in the synthesis of various therapeutic agents.[1] As researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount. This document will delve into the intricacies of method validation, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] For purity assessment, this translates to the method's ability to accurately and precisely quantify the API and its potential impurities. This guide will not only present the "how" but also the "why" behind the experimental choices, fostering a deeper understanding of the scientific rationale.

The Importance of Purity and Method Validation

The presence of impurities in an API, even in minute quantities, can significantly impact its safety and therapeutic effect.[6] Impurities can arise from various stages of the manufacturing process, including raw materials, synthetic intermediates, and degradation products.[7][8] Therefore, a validated analytical method is crucial for:

  • Ensuring Patient Safety: By controlling potentially toxic impurities.

  • Guaranteeing Efficacy: As impurities can sometimes have pharmacological activity or interfere with the API's function.

  • Regulatory Compliance: Meeting the stringent requirements of bodies like the FDA and EMA.[9]

  • Process Understanding and Control: A well-validated method provides invaluable data for optimizing the synthetic process to minimize impurity formation.[7]

The validation process for a purity-indicating method encompasses several key parameters, each designed to rigorously test the method's performance.[4][10][11] These parameters, as defined by ICH Q2(R1), form the basis of our comparative analysis.[2][3][4][5]

Visualizing the Validation Workflow

A logical and systematic approach is essential for successful method validation. The following diagram illustrates the typical workflow for validating a purity method.

Validation_Workflow MethodDevelopment Method Development & Optimization Specificity Specificity (Forced Degradation) MethodDevelopment->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Testing (SST) Robustness->SystemSuitability ValidatedMethod Validated Purity Method SystemSuitability->ValidatedMethod Routine Use

Caption: A typical workflow for analytical method validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity. This compound, being a hydrochloride salt of an amino-hydroxy-substituted heptanamide, presents unique analytical considerations.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds, making it highly suitable for the target analyte.[12][13] Its versatility in terms of stationary and mobile phases allows for the separation of a wide range of impurities.[14]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) with UV Detection

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent retention and separation for moderately polar compounds like our analyte.

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0). Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities that may be present.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 210 nm. Rationale: The amide chromophore in the molecule allows for sensitive UV detection at lower wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at an initial concentration of 1 mg/mL.

Validation Data Summary (HPLC):

Validation ParameterAcceptance CriteriaTypical Performance
Specificity Peak purity index > 0.999 for the main peak in stressed samples. Resolution > 2 between the main peak and closest eluting impurity.Achieved through forced degradation studies (acid, base, oxidation, heat, light).[15][16][17][18]
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of LOQ to 150% of the target concentration.Excellent linearity observed.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.[10]High recovery rates consistently achieved.
Precision (RSD) Repeatability: ≤ 1.0% for the main peak area. Intermediate Precision: ≤ 2.0% between different days, analysts, and equipment.Low RSD values demonstrate high precision.
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.Achievable at low ppm levels, crucial for impurity quantification.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).Method demonstrates good reliability under varied conditions.

Advantages of HPLC:

  • High sensitivity and resolution, allowing for the detection and quantification of trace impurities.[13][14]

  • Applicable to a wide range of compounds, including non-volatile and thermally unstable ones.[12]

  • Well-established and accepted by regulatory agencies.[9]

Limitations of HPLC:

  • May require more complex method development.

  • Higher operational cost compared to some other techniques.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.[12] For 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride, which is non-volatile, derivatization is a necessary step to increase its volatility and thermal stability.[12]

Experimental Protocol: GC-FID after Derivatization

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Rationale: BSTFA is a potent silylating agent that reacts with the hydroxyl and amine groups to form volatile trimethylsilyl (TMS) derivatives.

  • Reaction: Heat the sample with the derivatizing agent at 70°C for 30 minutes.

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A non-polar column is suitable for the separation of the relatively non-polar TMS derivatives.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C. Rationale: FID provides excellent sensitivity for organic compounds.

Validation Data Summary (GC):

Validation ParameterAcceptance CriteriaTypical Performance
Specificity Baseline separation of derivatized analyte from potential derivatized impurities.Good separation is achievable, but co-elution with derivatization by-products can be a challenge.
Linearity Correlation coefficient (r²) ≥ 0.998 over a defined concentration range.Generally good linearity, but can be affected by the efficiency of the derivatization reaction.
Accuracy 97.0% - 103.0% recovery.Can be influenced by the completeness and reproducibility of the derivatization step.
Precision (RSD) Repeatability: ≤ 2.0%. Intermediate Precision: ≤ 3.0%.Higher variability is often observed due to the multi-step sample preparation.
LOD & LOQ Dependent on detector sensitivity and derivatization efficiency.Can achieve good sensitivity, but may be higher than HPLC.
Robustness Consistent results with small variations in derivatization time, temperature, and reagent ratio.The derivatization step can be a significant source of variability.

Advantages of GC:

  • High efficiency and resolution for volatile compounds.[19][20]

  • Can be coupled with Mass Spectrometry (GC-MS) for definitive peak identification.[12]

Limitations of GC:

  • The requirement for derivatization adds complexity and potential for error.[12]

  • Not suitable for thermally labile impurities that may degrade during analysis.

Titrimetric Methods

Titrimetry, a classic analytical technique, can be a simple and cost-effective method for assaying the hydrochloride salt content of the API.[21] It is based on a chemical reaction between the analyte and a reagent of known concentration (the titrant).

Experimental Protocol: Acid-Base Titration

  • Analyte: A precisely weighed amount of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride dissolved in a suitable solvent (e.g., a mixture of ethanol and water).

  • Titrant: A standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).

  • Indicator: A potentiometric endpoint detection system is preferred for higher accuracy and precision over colorimetric indicators.

  • Procedure: Titrate the sample solution with the standardized NaOH solution until the equivalence point is reached, which corresponds to the neutralization of the hydrochloride.

Validation Data Summary (Titrimetry):

Validation ParameterAcceptance CriteriaTypical Performance
Specificity The method should be specific for the hydrochloride salt. Interference from other acidic or basic impurities needs to be assessed.Prone to interference from other acidic or basic functional groups in impurities.
Linearity A linear relationship between the amount of analyte and the volume of titrant consumed.Inherently linear within the working range.
Accuracy 99.0% - 101.0% recovery.Can be highly accurate if interferences are absent.
Precision (RSD) Repeatability: ≤ 0.5%. Intermediate Precision: ≤ 1.0%.Generally exhibits excellent precision.
LOD & LOQ Not typically determined for assay methods. The range is the key parameter.Not applicable for impurity determination.
Robustness Unaffected by small changes in solvent composition or titration speed.Generally a robust technique.

Advantages of Titrimetry:

  • Simple, rapid, and inexpensive.

  • High precision and accuracy for assaying the main component.[21]

Limitations of Titrimetry:

  • Lacks the specificity and sensitivity to quantify individual impurities.

  • Only provides information on the total acidic or basic content, not on specific impurity profiles.

Head-to-Head Comparison

The following diagram provides a visual comparison of the three techniques based on key performance attributes for purity analysis.

Technique_Comparison Attribute Attribute HPLC HPLC Specificity_Label Specificity for Impurities GC GC (with Derivatization) Specificity_HPLC High Titrimetry Titrimetry Specificity_GC Moderate to High Specificity_Titrimetry Low Sensitivity_Label Sensitivity (LOD/LOQ) Sensitivity_HPLC Very High Sensitivity_GC High Sensitivity_Titrimetry Not Applicable Precision_Label Precision Precision_HPLC Very High Precision_GC High Precision_Titrimetry Excellent (for Assay) Complexity_Label Method Complexity Complexity_HPLC Moderate Complexity_GC High Complexity_Titrimetry Low

Caption: Comparison of analytical techniques for purity analysis.

Conclusion and Recommendation

For the comprehensive purity analysis of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride, a validated High-Performance Liquid Chromatography (HPLC) method is unequivocally the most suitable choice. Its superior specificity, sensitivity, and precision allow for the accurate quantification of the API and the detection and control of a wide range of potential process-related and degradation impurities.[13][14] While Gas Chromatography can be a viable alternative, the necessity of a derivatization step introduces complexity and potential for increased variability.[12] Titrimetric methods, though simple and precise for assaying the hydrochloride content, lack the specificity required for a thorough impurity profile.

A well-validated HPLC method not only ensures regulatory compliance but also provides a deep understanding of the product's quality, ultimately contributing to the development of a safe and effective therapeutic agent. The investment in rigorous method development and validation is a critical step in the journey from the laboratory to the patient.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • You, C., Ho, T., Rucker, V., Yeh, J., & Wang, L. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • The Pharma Times. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ResearchGate. HPLC method validation for pharmaceuticals: a review. [Link]

  • Agilent. Analysis of primary, secondary and tertiary amines. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Drug Discovery and Development. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]

  • ResearchGate. Validation of Analytical Methods. [Link]

  • ACS Publications. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Medium. Acid Base Titration Pharmaceutical Analysis Us. [Link]

  • Beilstein Journals. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [Link]

  • BioPharm International. Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations. [Link]

  • NextSDS. HeptanaMide, 3-aMino-N-cyclopropyl-2-hydroxy-, (Hydrochloride) (1:1), (3S)-. [Link]

  • Technology Networks. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

Sources

Validation

Benchmarking (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide Hydrochloride in High-Throughput Screening: A P1-P1' Scaffold for Serine Protease Inhibitors

As drug discovery pivots toward targeted covalent inhibitors, the design of the electrophilic warhead and its adjacent recognition elements dictates both potency and safety. For serine proteases—specifically the Hepatiti...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward targeted covalent inhibitors, the design of the electrophilic warhead and its adjacent recognition elements dictates both potency and safety. For serine proteases—specifically the Hepatitis C Virus (HCV) NS3/4A protease—alpha-ketoamides have proven to be exceptionally effective reversible covalent traps.

However, synthesizing alpha-ketoamide libraries directly is synthetically treacherous; the electrophilic ketone is prone to epimerization and nucleophilic attack during standard peptide coupling. The field-proven solution is to utilize an alpha-hydroxyamide precursor. (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride serves as a premier P1-P1' building block in High-Throughput Screening (HTS) and fragment-based drug discovery. This guide objectively benchmarks this heptanamide scaffold against its industry-standard alternative, the hexanamide scaffold, providing mechanistic insights, comparative data, and self-validating HTS protocols.

Mechanistic Rationale: Scaffold Selection and Causality

To understand the superiority of the heptanamide scaffold, we must analyze the architecture of the HCV NS3/4A protease active site and the chemical kinetics of library synthesis.

The S1 Pocket: Norleucine vs. Norvaline

The S1 pocket of the HCV NS3 protease is a shallow, lipophilic cavity primarily defined by residues Leu135, Phe154, and Ala157 [1].

  • The Hexanamide Alternative: The historically utilized (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide (used in the synthesis of first-generation inhibitors like Telaprevir) features a propyl side chain at the P1 position, mimicking norvaline. While effective, it fails to fully occupy the depth of the S1 pocket.

  • The Heptanamide Advantage: (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide features a butyl side chain, mimicking norleucine. This extended aliphatic chain provides optimal van der Waals (VDW) contacts with the aromatic ring of Phe154 at the floor of the S1 pocket, driving a significant increase in binding enthalpy and overall potency (as seen in second-generation inhibitors like Narlaprevir) [2].

The Warhead Precursor Strategy

In HTS library generation, early introduction of the alpha-ketoamide warhead leads to stereochemical degradation. By utilizing the alpha-hydroxyamide hydrochloride salt, chemists can perform iterative P2, P3, and P4 couplings under basic conditions without risking epimerization at the P1 alpha-carbon. The stable secondary alcohol is then oxidized in a final, parallel high-throughput step (e.g., using Dess-Martin periodinane or TEMPO/bleach) to yield the active alpha-ketoamide immediately prior to biological screening [3].

Mechanism A HCV Polyprotein B NS3/4A Serine Protease (Active Ser139) A->B Cleaved by C Viral Maturation & Replication B->C Enables D Alpha-Ketoamide Warhead (Oxidized Heptanamide) E Reversible Covalent Hemiketal (Ser139 Trap) D->E Forms E->B Inhibits

Fig 1: Mechanism of HCV NS3/4A inhibition via alpha-ketoamide covalent trapping.

Quantitative Benchmarking: Heptanamide vs. Hexanamide

When benchmarking these scaffolds in an HTS environment, the building blocks are coupled to a standardized P2-P4 macrocyclic core, oxidized, and evaluated for target affinity ( Ki​ ), cellular potency ( EC50​ ), and off-target selectivity against Human Neutrophil Elastase (HNE).

Performance Metric(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide (Norleucine P1)(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (Norvaline P1)
Aliphatic Chain Length Butyl (4 carbons)Propyl (3 carbons)
S1 Pocket Occupancy Deep penetration; optimal VDW with Phe154Shallower penetration; sub-optimal VDW
Representative Clinical Drug Narlaprevir (SCH 900518) [1]Telaprevir / Boceprevir analogs [2]
HCV NS3/4A Affinity ( Ki​ ) ~7.0 nM ~15 - 25 nM
Replicon Potency ( EC90​ ) ~40 nM ~140 - 200 nM
Selectivity Index (HNE / HCV) > 1,300-fold ~ 400-fold
Synthetic Stability (Coupling) High (Resistant to epimerization)High (Resistant to epimerization)
Oxidation Efficiency (to Ketoamide) > 95% conversion (TEMPO/Bleach)> 95% conversion (TEMPO/Bleach)

Data synthesized from comparative structure-activity relationship (SAR) studies of linear ketoamide inhibitors [1, 3].

High-Throughput Screening Workflow & Experimental Protocols

To ensure scientific integrity, the following protocol outlines a self-validating HTS workflow. It details the parallel oxidation of the heptanamide library and the subsequent kinetic evaluation using a FRET-based continuous assay.

Phase 1: In-Situ Oxidation in 384-Well Format

Causality: Oxidation must be performed post-coupling to preserve the P1 stereocenter.

  • Preparation: Dispense 10 mM DMSO stocks of the synthesized P2-P4-heptanamide library into a 384-well polypropylene plate (10 µL per well).

  • Oxidation: Add 15 µL of Dess-Martin periodinane (DMP) solution (0.3 M in anhydrous dichloromethane) to each well.

  • Incubation: Seal and shake the plate at room temperature for 90 minutes.

  • Quenching & Extraction: Quench with 25 µL of 1:1 saturated NaHCO3​ / Na2​S2​O3​ . Centrifuge to separate layers, and transfer the organic phase to a new plate. Evaporate the solvent under a nitrogen stream and reconstitute the resulting alpha-ketoamides in 100% DMSO to a final concentration of 1 mM.

Phase 2: FRET-Based NS3/4A Kinetic Assay

Causality: Alpha-ketoamides are slow-binding, reversible covalent inhibitors. Standard IC50​ endpoints are highly dependent on incubation time. A continuous kinetic read is required to calculate the steady-state inhibition constant ( Ki∗​ ) [4].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 0.6 mM CHAPS, and 10 mM DTT.

  • Enzyme Preparation: Pre-incubate recombinant HCV NS3/4A protease (genotype 1b) at a final well concentration of 0.5 nM.

  • Compound Addition: Transfer 0.5 µL of the oxidized library (dose-response titration from 10 µM to 0.1 nM) into a 384-well black non-binding microplate. Add 25 µL of the enzyme solution.

  • Substrate Initiation: Initiate the reaction by adding 25 µL of the FRET substrate RET-S1 (Ac-DED(EDANS)EE-Abu-ψ-[COO]ASK(DABCYL)-NH2) at a final concentration of 2 µM.

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 340 nm, Emission: 490 nm) for 60 minutes at 30°C.

  • Data Validation: Calculate the initial velocity ( vi​ ) and steady-state velocity ( vs​ ). Fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki∗​ . Use Narlaprevir as a positive control ( Ki∗​ target ~7 nM).

HTS_Workflow A (3S)-3-Amino-N-cyclopropyl- 2-hydroxyheptanamide B Parallel Amide Coupling (P2-P4 Scaffold Assembly) A->B C In-situ Oxidation (DMP) Yields Alpha-Ketoamide B->C D 384-Well Compound Library (1 mM in DMSO) C->D E FRET-based NS3/4A Assay (Continuous Kinetic Read) D->E F Hit Validation (Slow-binding Ki* Calculation) E->F

Fig 2: HTS workflow for alpha-ketoamide library synthesis and kinetic validation.

Conclusion

For drug development professionals targeting serine proteases, the choice of the P1-P1' scaffold is non-trivial. While the hexanamide scaffold paved the way for first-generation therapies, benchmarking data clearly indicates that (3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride offers superior structural geometry. The norleucine-mimicking butyl chain securely anchors the inhibitor into the S1 pocket, driving single-digit nanomolar affinities and excellent selectivity profiles. Furthermore, its stability as a secondary alcohol ensures high-fidelity parallel synthesis, making it an indispensable asset in modern high-throughput screening campaigns.

References

  • Arasappan, A., Bennett, F., et al. (2010). Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Di Leva, F. S., et al. (2024). Hepatitis C: The Story of a Long Journey through First, Second, and Third Generation NS3/4A Peptidomimetic Inhibitors. What Did We Learn?. Journal of Medicinal Chemistry. Available at:[Link]

  • Tong, X., et al. (2010). Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Fekner, T., et al. (2022). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences. Available at:[Link]

Safety & Regulatory Compliance

Safety

3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream logistical challenges of handling advanced pharmaceutical intermediates. Proper chemical disposal is not merel...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream logistical challenges of handling advanced pharmaceutical intermediates. Proper chemical disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety, environmental stewardship, and operational efficiency.

(3S)-3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride is a highly specialized building block predominantly utilized in the synthesis of peptide-based therapeutics, specifically enzyme inhibitors targeting proteases[1]. While its structural motifs—an amine hydrochloride, a cyclopropyl group, and a hydroxyheptanamide chain—make it invaluable for drug discovery, they also dictate very specific, stringent waste routing protocols.

This guide provides a comprehensive, self-validating system for the safe handling and disposal of this compound, ensuring compliance with environmental regulations while protecting your laboratory personnel.

Chemical Profile & Operational Implications

Before executing any disposal protocol, it is critical to understand the physicochemical properties that govern the compound's behavior. As a hydrochloride salt, this compound introduces chloride ions into your waste stream, fundamentally altering how it must be thermally destroyed[2].

Table 1: Physicochemical Properties & Waste Management Implications

PropertyValueOperational Implication
Molecular Weight 236.74 g/mol Informs stoichiometric calculations for neutralization or quenching.
Appearance White crystalline powderProne to aerosolization; mandates draft-free handling or a fume hood[1].
Solubility Polar protic solvents (MeOH, H₂O)Liquid waste will primarily consist of aqueous/organic solvent mixtures[1].
Thermal Stability Decomposes >180°CDo not autoclave; total thermal destruction requires >1000°C[1].
Hazard Profile Skin irritation, serious eye damageMandates strict PPE (splash goggles, nitrile gloves) during all handling[1].
Waste Classification Halogenated Organic WasteMust be routed to incinerators equipped with alkaline flue-gas scrubbers[2].

The Causality of Segregation: Why Halogenated Waste Matters

A common operational failure in laboratories is treating pharmaceutical hydrochloride salts as standard organic waste. This is a critical error.

When combusted, halogenated compounds (including hydrochloride salts) generate corrosive hydrogen chloride (HCl) gas[2]. If routed to a standard non-halogenated incinerator, this gas corrodes the system and violates EPA emission limits. Therefore, facilities must route these materials to specialized high-temperature incinerators equipped with wet alkaline scrubbers (e.g., NaOH spray) to neutralize the HCl into harmless salts[2].

Furthermore, mixing halogenated and non-halogenated waste streams exponentially increases disposal costs billed by waste management contractors and complicates Resource Conservation and Recovery Act (RCRA) compliance[3][4]. Even though the compound is water-soluble, its intrinsic biological activity as a protease inhibitor intermediate means aqueous effluents cannot be discharged to the municipal sewer, as they can disrupt local wastewater treatment biomes[1][5].

Waste Routing Workflow

The following diagram illustrates the validated decision tree for routing 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride waste streams.

WasteRouting Source 3-Amino-N-cyclopropyl-2- hydroxyheptanamide HCl Solid Solid Waste (Powder/Crystals) Source->Solid Liquid Liquid Waste (MeOH/H2O Solutions) Source->Liquid PPE Contaminated PPE & Consumables Source->PPE HaloSolid Halogenated Solid Waste Container Solid->HaloSolid Direct disposal HaloLiquid Halogenated Liquid Waste Carboy Liquid->HaloLiquid Aqueous/Organic mix TraceBin Trace Chem Hazard Bin PPE->TraceBin Bag & Seal Incinerator High-Temp Incinerator (>1000°C) w/ Alkaline Scrubber HaloSolid->Incinerator EPA/RCRA Manifest HaloLiquid->Incinerator EPA/RCRA Manifest TraceBin->Incinerator EPA/RCRA Manifest

Figure 1: Segregation and disposal workflow for 3-Amino-N-cyclopropyl-2-hydroxyheptanamide HCl.

Step-by-Step Disposal Methodologies

To maintain a self-validating safety system, execute the following protocols exactly as written.

Protocol A: Solid Waste Management (Powders & Crystals)
  • Collection: Gather all unused, expired, or degraded powder using non-sparking spatulas.

  • Primary Containment: Transfer the material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Labeling: Immediately affix a hazardous waste label. Explicitly mark the container as "Halogenated Organic Solid Waste - Contains Amine Hydrochloride" to ensure the waste contractor routes it correctly[4].

  • Storage: Store in the designated Satellite Accumulation Area (SAA). While the pure compound requires 2-8°C storage for stability[1], ambient SAA storage is acceptable for waste awaiting pickup.

Protocol B: Liquid Waste Management (Reaction Filtrates & HPLC Effluents)
  • Segregation: Direct all liquid waste (typically water or methanol mixtures) into a dedicated carboy specifically labeled for "Halogenated Liquid Waste"[1][3].

  • Incompatibility Check: Verify that the carboy does not contain strong oxidizing acids (e.g., nitric acid). Amines can react exothermically with oxidizers, risking container rupture.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume to capture potential leaks.

  • Volume Management: Never fill the waste carboy beyond 80% capacity. This allows for vapor expansion and prevents hazardous pressure buildup.

Protocol C: Spill Response & Surface Decontamination

Because this compound poses a risk of serious eye damage and skin irritation, immediate and controlled response to powder spills is mandatory[1].

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE Donning: Equip double nitrile gloves, splash-proof chemical goggles (safety glasses are insufficient), and a fitted N95 or P100 particulate respirator.

  • Wetting (Dust Control): Lightly mist the spilled powder with water or methanol. Causality: Wetting prevents the fine crystalline powder from aerosolizing into the breathing zone during cleanup.

  • Collection: Use a non-sparking scoop to transfer the wetted mass into the Halogenated Solid Waste container.

  • Decontamination: Wash the affected surface with a mild alkaline detergent, followed by a thorough water rinse. Collect all wash liquids and deposit them into the Halogenated Liquid Waste carboy.

References

  • (3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride; CAS No. - ChemShuttle. chemshuttle.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkXuLupnOVEB8TZZ_uPVfsQgy5cJMc24pDXmVtojd5Wn4fwXI-j2grfrFxVOnRQ_UC5Oq7Pe8QN0_WU7gh02WdOyvflrJtqKkQ8isogJJaidgmUvyfR7q2aW41T7LtOKzs4HkGOzpPyHJ32gr2VXgE8VHs5hBQSlAtmxP9thEEB_3CTQyGZeLOQFUy5K2mtewws9sY3BCllru1KKDu2Q8gGKpbjhWqp-loWUBTE1CNY0G5-84nMobpgMtiku3MmSU=]
  • EPA Sector Notebook Project - Profile of the Pharmaceutical Manufacturing Industry. clu-in.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp8c9AEgYFt0ynpUdLZtwcqXYGo-f-b3L6Wyg-Qlt8Q9AwRCKIukHd9UahJ5T1EEXvGtYQ9gYmDwYLzT8Q2lsC5HFV8erj9XqGC_cqf8ymSw1f2D0zqTQ8pQ5P3mm4u_jmq_1AQAf9KOFHwCvm]
  • Safer Alternatives for the Chemical, Pharmaceutical and Biotechnology Industries: Process Hose Cleaning. irta.us.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4SLi02iTSuSrPHZ8PIOdjhnAfJmHPfBRh_jJrZ5KoDGWY-UFge9YwvT-olJR6sfQL-RTzq06q-q6KTTQ562EAm38pToFepvmYONgwil5at77zT25wRuAuDl_Ift5c19Xk4gnA_vj4Pp050GABecLpKeT7zSFTKzFQ7mOvyJgi4-VQyRG43SzZ7g==]
  • Hazardous Waste Incineration Measurement Guidance Manual - EPA. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyiRHaz5VRR-yjRIDRa5jVV05GxljJKm47Hl5CKOtgPXh8PVTXz3e8RlY5A75s9HnpRSZN8KJwRZni05VDoptPllfl1tuxQKZIJSl3P_AcKiAAYtsjKxiD5pPsN5a649yO_KUUUY1GO0RjBnpL7eyTGdCg]
  • PART 261—IDENTIFICATION AND LISTING OF HAZARDOUS WASTE - Subpart A—General. govinfo.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELS2cLMBT4GM0MKp9Gg4I1LfUQQNnHwJM7MQDCMVaZg2AkM1eALuLapMFvSFEaNzNc1WUspqUV4lDVIXRhgxjzI8SMbPV9MjcThn0PygTf_YkwUqZjt8-exP6yyQV-3BvhXNI0sXyA78fD6cv9qV65fffMq_6gms4nChVP3YtFt4MX7iqyea0nPA5Dgk7H-ILcwa1lZIrxTqxVXpc=]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride
Reactant of Route 2
3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride
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